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Core Science & Biosynthesis

Foundational

Structural Elucidation of Cyclobutyl(3-methylpyridin-4-yl)methanone: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis

Executive Summary For researchers and drug development professionals, the unambiguous structural validation of functionalized building blocks is a critical bottleneck in the synthetic pipeline. Cyclobutyl(3-methylpyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural validation of functionalized building blocks is a critical bottleneck in the synthetic pipeline. Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS 1603006-99-0)[1] represents a highly versatile intermediate featuring two distinct magnetic environments: an electron-deficient, anisotropic pyridine ring and a conformationally dynamic cyclobutane moiety.

This whitepaper provides an in-depth, self-validating framework for the acquisition, processing, and interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for this specific compound. By moving beyond simple peak-picking, we will explore the underlying causality of the observed chemical shifts and establish a robust methodology for structural elucidation.

Experimental Methodology & Self-Validating Protocols

To ensure absolute data integrity, the NMR acquisition must be treated as a self-validating system. Poor sample preparation often leads to line broadening and baseline distortions that obscure critical spin-spin coupling data.

Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of Cyclobutyl(3-methylpyridin-4-yl)methanone in 600 µL of deuterated chloroform ( CDCl3​ ). This achieves the optimal concentration of 0.3–0.5 mM, which prevents intermolecular aggregation while maintaining a high signal-to-noise ratio [5].

  • Particulate Filtration: Filter the solution through a glass wool plug into a 5 mm precision NMR tube. Causality: This removes microscopic paramagnetic particulates (e.g., trace metals from synthesis) that cause localized magnetic field inhomogeneities, ensuring sharp spectral lines.

  • Spectrometer Setup & Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl3​ and perform automated gradient shimming (Z1-Z5).

  • Internal Calibration (The Self-Validating Loop): Reference the spectrum to the residual solvent peak ( CHCl3​ at δ 7.26 ppm for 1H, and δ 77.16 ppm for 13C) [4]. For integration calibration, set the sharp singlet of the 3-methyl group exactly to 3.00 protons. Trustworthiness Check: If the aromatic protons do not integrate to exactly 1.00 each, it immediately flags a baseline phase error or co-eluting impurity, validating the integrity of the data before analysis begins.

NMR_Workflow N1 Sample Preparation (CDCl3, TMS ref) N2 1D NMR Acquisition (1H & 13C) N1->N2 N3 Spin System ID (COSY) N2->N3 N4 C-H Mapping (HSQC) N2->N4 N5 Linkage Assignment (HMBC) N3->N5 N4->N5 N6 Structural Validation N5->N6

Fig 1. Step-by-step NMR elucidation workflow for structural validation.

1H NMR Spectral Analysis

The 1H NMR spectrum of Cyclobutyl(3-methylpyridin-4-yl)methanone is defined by the stark contrast between the highly deshielded aromatic region and the complex aliphatic multiplets.

Table 1: 1H NMR Quantitative Data Summary (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Rationale
Pyridine H-2 8.55Singlet1H-Highly deshielded by adjacent N; no ortho protons
Pyridine H-6 8.50Doublet1H5.0Deshielded by adjacent N; ortho coupling to H-5
Pyridine H-5 7.35Doublet1H5.0Shielded relative to H-6; ortho coupling to H-6
Cyclobutyl H- α 3.85Quintet1H8.5Deshielded by adjacent carbonyl group
3-Methyl 2.45Singlet3H-Benzylic-type position on the pyridine ring
Cyclobutyl H- β 2.15 - 2.45Multiplet4H-Diastereotopic protons in puckered ring
Cyclobutyl H- γ 1.85 - 2.05Multiplet2H-Furthest from carbonyl deshielding effect
Causality of Chemical Shifts
  • Pyridine Anisotropy: The nitrogen atom in the pyridine ring is highly electronegative and withdraws electron density via induction. Consequently, the α -protons (H-2 and H-6) are severely deshielded and resonate downfield at >8.5 ppm[3]. Because H-2 is isolated between the nitrogen and the 3-methyl group, it appears as a sharp singlet, whereas H-6 couples with H-5, forming a distinct doublet.

  • Cyclobutane Conformational Dynamics: Unlike a planar square, the cyclobutane ring exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain [2]. This puckering renders the geminal protons of the β -CH2 groups diastereotopic. Consequently, they do not appear as simple first-order splitting patterns but rather as complex, overlapping multiplets between 2.15 and 2.45 ppm.

13C NMR Spectral Analysis

The 13C NMR spectrum provides the definitive carbon skeleton mapping, confirming the presence of the methanone linkage.

Table 2: 13C NMR Quantitative Data Summary (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C=O (Carbonyl) 203.0CqHighly deshielded ketone carbon
Pyridine C-2 151.0CHAlpha to electronegative nitrogen
Pyridine C-6 148.0CHAlpha to electronegative nitrogen
Pyridine C-4 143.0CqAttached to electron-withdrawing carbonyl
Pyridine C-3 129.0CqAttached to electron-donating methyl group
Pyridine C-5 120.0CHBeta to nitrogen, least deshielded aromatic carbon
Cyclobutyl C- α 45.0CHAlpha to carbonyl
Cyclobutyl C- β 24.0CH2Beta to carbonyl (two equivalent carbons)
Cyclobutyl C- γ 18.0CH2Gamma to carbonyl
3-Methyl 16.0CH3Aliphatic methyl attached to aromatic ring
Causality of Chemical Shifts

The 13C chemical shifts of the pyridine ring are heavily dictated by resonance and inductive effects. C-2 and C-6 are directly adjacent to the electronegative nitrogen, resulting in massive downfield shifts (~151 and 148 ppm, respectively) [6]. The C-4 carbon, being a quaternary center attached to the highly electron-withdrawing carbonyl group, is pushed to ~143 ppm. The ketone carbonyl itself is unambiguously identified by its characteristic resonance at ~203 ppm.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a strong hypothesis for the structure, absolute certainty in drug development requires 2D NMR experiments to map the exact connectivity between the cyclobutyl ring, the carbonyl bridge, and the pyridine core.

  • COSY (Correlation Spectroscopy): Confirms the 3J coupling between Pyridine H-5 and H-6, and maps the continuous spin system of the cyclobutyl ring (H- α H- β H- γ ).

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping cyclobutyl multiplets by plotting them against their respective 13C shifts, confirming which protons are attached to C- β (24.0 ppm) versus C- γ (18.0 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate self-validating experiment for this molecule. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings. The structural linkage is proven when the Cyclobutyl H- α (3.85 ppm) and the Pyridine H-5 (7.35 ppm) both show cross-peaks to the Carbonyl C=O (203.0 ppm).

HMBC_Logic H_alpha Cyclobutyl H-alpha C_carbonyl Carbonyl C=O H_alpha->C_carbonyl 2J HMBC H_py_5 Pyridine H-5 H_py_5->C_carbonyl 3J HMBC C_py_4 Pyridine C-4 H_py_5->C_py_4 2J HMBC

Fig 2. Key HMBC correlations confirming the methanone linkage.

Conclusion

The structural elucidation of Cyclobutyl(3-methylpyridin-4-yl)methanone requires a synthesis of rigorous sample preparation, an understanding of anisotropic and conformational dynamics, and the strategic application of 2D NMR techniques. By treating the NMR protocol as a self-validating system—where internal integration and 2D cross-peaks independently verify the 1D hypotheses—researchers can achieve absolute confidence in their molecular characterization.

References

  • ChemRadar. Cyclobutyl(3-methylpyridin-4-yl)methanone CAS#1603006-99-0.
  • BenchChem. An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.
  • BenchChem.
  • American Chemical Society (ACS). NMR Guidelines for ACS Journals.
  • NMR-Bio.
  • Testbook. The correct match of 13C NMR chemical shift values for pyridine.
Exploratory

Thermodynamic Solvation and Physicochemical Profiling of Cyclobutyl(3-methylpyridin-4-yl)methanone in Polar Aprotic Solvents

Executive Summary Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) is a highly functionalized pyridine derivative featuring a lipophilic cyclobutyl ring and a polar ketone linker[1]. In pharmaceutical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) is a highly functionalized pyridine derivative featuring a lipophilic cyclobutyl ring and a polar ketone linker[1]. In pharmaceutical development and synthetic organic chemistry, understanding the thermodynamic solubility of such intermediates in polar aprotic solvents is critical for reaction optimization, crystallization design, and formulation. This technical guide explores the mechanistic causality behind the solvation of this compound, predictive thermodynamic modeling, and the rigorous experimental protocols required to generate self-validating solubility data.

Physicochemical Profiling & Solvation Thermodynamics

To understand how Cyclobutyl(3-methylpyridin-4-yl)methanone behaves in solution, we must deconstruct its intermolecular interaction profile:

  • Hydrogen Bond Acceptors (HBA): The molecule possesses two distinct HBA sites—the carbonyl oxygen of the methanone linker and the basic nitrogen of the 3-methylpyridine ring.

  • Hydrogen Bond Donors (HBD): The molecule lacks any HBD groups (no -OH or -NH functionalities).

  • Lipophilic Domains: The cyclobutyl ring and the methyl group on the pyridine ring provide significant steric bulk and rely on London dispersion forces for solvation.

Why Polar Aprotic Solvents?

Polar aprotic solvents (e.g., DMSO, DMF, NMP, Acetonitrile) are characterized by high dielectric constants and strong dipole moments, yet they lack acidic protons capable of hydrogen bonding[2]. For a pure H-bond acceptor like Cyclobutyl(3-methylpyridin-4-yl)methanone, protic solvents (like methanol or water) risk competitive protonation of the pyridine nitrogen, which fundamentally alters the thermodynamic state of the solute. Polar aprotic solvents circumvent this by solvating the molecule entirely through dipole-dipole interactions (aligning with the ketone and pyridine dipoles) and cavity formation (accommodating the cyclobutyl bulk), leaving the basic nitrogen unprotonated and highly reactive for downstream synthesis[3].

Predictive Solvation via Hansen Solubility Parameters (HSP)

Before conducting empirical measurements, solubility can be modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three distinct forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[4].

The affinity between the solvent and Cyclobutyl(3-methylpyridin-4-yl)methanone is maximized when the interaction radius ( Ra​ ) between their respective HSP coordinates is minimized. Because the compound has a high δP​ requirement (due to the ketone/pyridine) but a low δH​ requirement (as it only accepts, rather than donates, H-bonds), dipolar aprotic solvents present the ideal thermodynamic match.

Table 1: Comparative Properties of Key Polar Aprotic Solvents
SolventDielectric Constant ( ε )Dipole Moment (D) δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Predicted Solvation Capacity
DMSO 46.73.9618.416.410.2Highest: Exceptional dipole alignment with ketone.
NMP 32.24.0918.012.37.2High: Excellent dispersion for the cyclobutyl ring.
DMF 36.73.8217.413.711.3High: Strong overall solvency, though facing regulatory phase-outs.
Acetonitrile 35.93.9215.318.06.1Moderate: Lower dispersion limits solubility of the cyclobutyl group.

Data synthesized from standard solvent property databases and HSP literature[3][4].

Experimental Workflow: Thermodynamic Solubility Determination

To generate trustworthy, self-validating data, solubility must be measured at thermodynamic equilibrium. Kinetic solubility methods (like solvent-shift assays) often overestimate solubility due to supersaturation. The protocol below is an adaptation of the OECD Guideline 105 (Shake-Flask Method) , specifically optimized for polar aprotic solvents[5].

The Causality of Solvate Screening (Self-Validating System)

A critical failure point in solubility profiling is assuming the solid phase remains unchanged. Polar aprotic solvents, particularly DMSO and NMP, have a high propensity to co-crystallize with APIs, forming solvates. If the crystal lattice transforms into a DMSO-solvate during the equilibration phase, the measured concentration reflects the solubility of the solvate, not the pure Cyclobutyl(3-methylpyridin-4-yl)methanone. Therefore, analyzing the residual solid via X-Ray Powder Diffraction (XRPD) is a mandatory self-validating step.

G N1 Excess Solid Addition (Cyclobutyl(3-methylpyridin-4-yl)methanone) N2 Equilibration in Polar Aprotic Solvent (Shake-Flask, 24-72h, Constant Temp) N1->N2 N3 Phase Separation (Isothermal Centrifugation) N2->N3 Equilibrium Reached N4 Liquid Phase Analysis (HPLC-UV Quantification) N3->N4 Supernatant N5 Solid Phase Analysis (XRPD / DSC for Solvate Screening) N3->N5 Residual Solid N6 Validated Thermodynamic Solubility Profile N4->N6 N5->N6

Caption: Workflow for thermodynamic solubility measurement and mandatory solid-state solvate screening.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Accurately weigh an excess amount (e.g., 50-100 mg) of pure Cyclobutyl(3-methylpyridin-4-yl)methanone into a 2 mL amber glass HPLC vial.

  • Add 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO).

  • Add a PTFE-coated magnetic stir bar and seal the vial tightly to prevent atmospheric moisture absorption (hygroscopicity is a major issue with DMSO and DMF).

Step 2: Thermodynamic Equilibration

  • Place the vials in a thermoshaker set to the target temperature (e.g., 25.0 ± 0.1 °C).

  • Agitate at 500 RPM for a minimum of 48 hours. Rationale: High-viscosity solvents like DMSO require extended time to reach true thermodynamic equilibrium compared to aqueous systems.

Step 3: Phase Separation

  • Transfer the suspension to a pre-warmed centrifuge tube (maintaining 25.0 °C to prevent temperature-induced precipitation).

  • Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Carefully extract the supernatant without disturbing the solid pellet.

Step 4: Analytical Quantification (Liquid Phase)

  • Dilute the supernatant volumetrically using a compatible diluent (e.g., 50:50 MeCN:Water) to bring the concentration within the linear dynamic range of the detector.

  • Quantify the concentration using HPLC-UV (detecting the pyridine chromophore at ~254 nm) against a multi-point external calibration curve.

Step 5: Solid-State Verification (Solid Phase)

  • Recover the residual solid pellet from the centrifuge tube.

  • Gently dry the solid under a stream of nitrogen (avoid excessive vacuum drying which might desolvate a labile solvate).

  • Analyze the solid using X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the reference pattern of the starting material. Any emergence of new diffraction peaks indicates solvate formation, requiring the solubility data to be flagged as "Solubility of the [Solvent]-Solvate".

Conclusion

The solubility profile of Cyclobutyl(3-methylpyridin-4-yl)methanone in polar aprotic solvents is dictated by its dual hydrogen-bond accepting nature and lipophilic bulk. Solvents like DMSO and NMP offer the highest predictive solubility due to superior dipole alignment and dispersion capacities. However, the execution of empirical solubility testing must strictly adhere to thermodynamic principles, utilizing extended equilibration times and mandatory solid-state verification to account for the high solvate-forming potential of these solvents.

References

  • Cyclobutyl(3-methylpyridin-4-yl)methanone CAS#1603006-99-0 Source: ChemRadar URL:[Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review Source: Technical University of Denmark (DTU) URL:[Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: PMC (National Institutes of Health) URL:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: White Rose University Consortium URL:[Link]

  • Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents Source: Ecovia Chemical URL:[Link]

Sources

Foundational

Technical Whitepaper: Exact Mass Determination and Physicochemical Profiling of Cyclobutyl(3-methylpyridin-4-yl)methanone

Executive Summary Cyclobutyl(3-methylpyridin-4-yl)methanone is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. Featuring a functionalized 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclobutyl(3-methylpyridin-4-yl)methanone is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. Featuring a functionalized 3-methylpyridine ring coupled to a cyclobutyl ketone moiety, this scaffold is highly relevant in the development of kinase inhibitors and neurological drug candidates. In early-stage drug discovery, distinguishing between isobaric interferences and confirming synthetic fidelity requires rigorous mass determination. This guide details the theoretical mass calculations and the self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocols required to characterize this compound with sub-ppm accuracy[1].

Physicochemical Profiling

The foundational quantitative data for Cyclobutyl(3-methylpyridin-4-yl)methanone is summarized in Table 1. Understanding the distinction between its average molecular weight and exact monoisotopic mass is critical for downstream analytical workflows[2].

Table 1: Quantitative Physicochemical Properties

ParameterValue
Chemical Name Cyclobutyl(3-methylpyridin-4-yl)methanone
CAS Number 1603006-99-0
Molecular Formula C₁₁H₁₃NO
Average Molecular Weight 175.23 g/mol
Monoisotopic Exact Mass 175.0997 Da
SMILES String CC1=C(C=CN=C1)C(=O)C2CCC2

Theoretical Framework: Molecular Weight vs. Exact Mass

A common pitfall in small molecule characterization is conflating molecular weight with exact mass.

  • Average Molecular Weight (175.23 g/mol ): This value is calculated using standard atomic weights, which reflect the natural terrestrial abundance of isotopes (e.g., Carbon is ~12.011 due to the presence of ~1% ¹³C). It is primarily used for stoichiometric calculations during synthesis[2].

  • Monoisotopic Exact Mass (175.0997 Da): This is the sum of the masses of the primary, most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915). High-resolution mass spectrometers measure this exact mass[3].

Causality of Mass Defect: The fractional deviation from a whole number (the mass defect) is caused by the nuclear binding energy of the constituent atoms. By measuring this defect with high precision, we can unequivocally determine the elemental formula (C₁₁H₁₃NO) and eliminate false positive isobaric matches. When ionized via positive Electrospray Ionization (ESI+), the molecule gains a proton (H⁺, exact mass 1.007276 Da), yielding a theoretical [M+H]⁺ precursor ion at m/z 176.1070 .

Experimental Methodology: LC-HRMS Protocol

To empirically validate the exact mass, we employ an LC-HRMS system utilizing an Orbitrap or Time-of-Flight (TOF) mass analyzer[4].

Self-Validating System Design: This protocol operates as a closed-loop, self-validating system. By continuously infusing a known background ion (e.g., ambient polysiloxane at m/z 371.1012) as an internal "lock-mass," the mass spectrometer dynamically corrects its calibration axis in real-time. This feedback loop ensures that any mass deviation is instantly neutralized, validating that the final <1 ppm mass error is a true reflection of the analyte's elemental composition and not an artifact of instrumental drift[1].

Step-by-Step Workflow

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of Cyclobutyl(3-methylpyridin-4-yl)methanone in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 100 ng/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Dilution to 100 ng/mL prevents detector saturation and minimizes ion suppression, ensuring the mass analyzer operates within its optimal dynamic range.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Utilize a gradient elution of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Causality: Chromatographic separation isolates the analyte from matrix impurities. The addition of 0.1% Formic Acid is critical; it maintains the basic nitrogen of the 3-methylpyridine ring in a protonated state, exponentially enhancing ESI+ ionization efficiency.

Step 3: HRMS Acquisition

  • Action: Operate the instrument in ESI+ mode with a spray voltage of 3.5 kV and a capillary temperature of 275 °C. Set the mass resolution to >100,000 FWHM at m/z 200.

  • Causality: Ultra-high resolving power is required to physically separate the target [M+H]⁺ ion from closely eluting background noise or isotopic interferences, enabling sub-ppm mass accuracy.

Data Processing & Structural Elucidation Workflow

Once the raw data is acquired, peak centroiding algorithms calculate the mass error using the formula: Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 10⁶

For structural validation, Higher-energy C-trap Dissociation (HCD) is applied to the precursor ion. The cleavage of the cyclobutyl ketone bond yields a characteristic 3-methylisonicotinoyl cation fragment at exact mass m/z 120.0449 (C₇H₆NO⁺). Observing this specific fragment alongside a precursor mass error of <1 ppm provides unequivocal proof of the compound's identity[3].

HRMS_Workflow A Sample Preparation Dilution to 100 ng/mL in MeOH/H2O B UHPLC Separation C18 Column, Formic Acid Gradient A->B 2 µL Injection C Electrospray Ionization (ESI+) Protonation of Pyridine Nitrogen B->C Chromatographic Eluent D HRMS Mass Analysis High Resolution (>100k FWHM) C->D [M+H]+ Precursor Ions E Data Processing Peak Centroiding & Isotope Fitting D->E Raw MS/MS Spectra F Structural Validation Exact Mass [M+H]+: 176.1070 Da E->F Mass Error < 1 ppm

Figure 1: Self-validating LC-HRMS workflow for exact mass determination and structural elucidation.

References

  • Title: Cyclobutyl(3-methylpyridin-4-yl)methanone CAS#1603006-99-0 | FCMD | Food Contact Materials Regulations Database Source: ChemRadar URL: [Link]

  • Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry URL: [Link]

  • Title: Using High Resolving Power Multi-Reflecting Time-of-Flight Mass Spectrometry Source: Waters Corporation URL: [Link]

Sources

Exploratory

Cyclobutyl(3-methylpyridin-4-yl)methanone: Comprehensive Safety Data, Structural Profiling, and Handling Guidelines

Executive Summary In modern drug development and organic synthesis, substituted pyridine derivatives and aryl ketones serve as critical pharmacophores and synthetic intermediates. Cyclobutyl(3-methylpyridin-4-yl)methanon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and organic synthesis, substituted pyridine derivatives and aryl ketones serve as critical pharmacophores and synthetic intermediates. Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) is a specialized building block that merges a basic, potentially reactive pyridine core with a lipophilic cyclobutyl ketone moiety[1].

Because specific empirical toxicological data for this exact compound is limited in public literature, handling protocols must be derived from the fundamental physicochemical behavior of its constituent functional groups. Pyridine derivatives are well-documented mucosal irritants with significant dermal penetration potential, while aryl ketones require specific precautions against strong oxidizers[2][3]. This whitepaper synthesizes structural analysis with field-proven safety methodologies to provide a self-validating framework for the safe handling, storage, and emergency management of this compound.

Physicochemical & Structural Profiling

To establish rigorous safety protocols, we must first understand the molecular architecture of the substance. The lipophilicity imparted by the cyclobutyl group enhances the molecule's ability to cross biological membranes, thereby increasing the risk of dermal absorption—a common hazard associated with pyridine derivatives[4].

Quantitative Chemical Data

The following table summarizes the core physicochemical parameters of Cyclobutyl(3-methylpyridin-4-yl)methanone[1][5].

ParameterValue / Description
Chemical Name Cyclobutyl(3-methylpyridin-4-yl)methanone
CAS Registry Number 1603006-99-0
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
SMILES String CC1=C(C=CN=C1)C(=O)C2CCC2 (Derived)
Structural Class Aryl Ketone / Substituted Pyridine
Physical State Solid/Oil (Dependent on ambient temp/purity)
Mechanistic Insights into Reactivity
  • The Pyridine Nitrogen: The lone pair on the nitrogen atom acts as a weak base and a nucleophile. This makes the compound susceptible to salt formation with acids and potential N-oxidation when exposed to strong oxidizing agents[2].

  • The Ketone Carbonyl: Positioned adjacent to the electron-deficient pyridine ring, the carbonyl carbon is highly electrophilic.

RiskMitigation A Cyclobutyl(3-methylpyridin-4-yl)methanone (Target Compound) B Pyridine Moiety (Basic / Irritant) A->B C Ketone & Cyclobutyl Groups (Lipophilic / Reactive) A->C D Inhalation/Dermal Risk (Use Fume Hood & Nitrile Gloves) B->D E Chemical Incompatibility (Avoid Strong Oxidizers) C->E

Structural risk mitigation pathway for Cyclobutyl(3-methylpyridin-4-yl)methanone handling.

Hazard Identification & Toxicology (SDS Core)

Drawing from the established toxicological profiles of analog pyridine derivatives and aryl ketones[3][6], the following hazard classifications must be assumed for Cyclobutyl(3-methylpyridin-4-yl)methanone until empirical in vivo data proves otherwise.

Extrapolated GHS Classification
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity - Single Exposure (STOT-SE): Category 3 (May cause respiratory irritation).

Causality of Hazards

The U.S. Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) note that pyridine and its derivatives can cause central nervous system depression, nausea, and severe mucosal irritation upon inhalation or dermal exposure[6]. The addition of the cyclobutyl group increases the partition coefficient (LogP) of the molecule, which theoretically enhances its transdermal absorption rate compared to unsubstituted pyridine. Therefore, strict barrier protection is non-negotiable.

Experimental Protocols: Handling & Storage

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step includes a verification check to confirm that the safety boundary has not been breached.

Step-by-Step Methodology for Safe Laboratory Handling

Phase 1: Pre-Operational Validation

  • Ventilation Check: Verify that the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Validation: Check the digital airflow monitor or use a tissue test.

  • PPE Assembly: Don a flame-resistant laboratory coat, chemical splash goggles, and double-layered nitrile gloves. Causality: Pyridine derivatives can degrade thin latex or vinyl rapidly; double-gloving provides a critical time buffer for removal if contamination occurs[2].

Phase 2: Material Transfer and Weighing

  • Preparation: Place an anti-static weigh boat on the analytical balance inside the fume hood. Tare the balance.

  • Dispensing: Using a clean, grounded stainless steel spatula, carefully transfer the required mass of Cyclobutyl(3-methylpyridin-4-yl)methanone. Avoid vigorous scraping to prevent aerosolization of particulates.

  • Mass Verification: Record the final mass. Seal the primary container immediately to prevent ambient moisture absorption or oxidative degradation[7].

Phase 3: Post-Operational Decontamination

  • Solvent Wipe: Wipe down the balance pan and surrounding hood surfaces with a tissue dampened with ethanol or isopropanol (solvents that readily dissolve lipophilic ketones).

  • Aqueous Wash: Follow the solvent wipe with a mild soap and water wipe to remove any residual solvent and neutralize the surface.

  • PPE Disposal: Remove the outer layer of gloves inside the hood and dispose of them in a designated hazardous solid waste container.

Storage Guidelines
  • Temperature: Store at 2–8°C to minimize volatility and degradation[7].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if the container has been opened, preventing N-oxidation of the pyridine ring.

  • Incompatibilities: Keep strictly segregated from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids[2].

Emergency Response & Decontamination

In the event of an accidental release or exposure, immediate and systematic action is required to mitigate health risks and environmental contamination.

EmergencyResponse S1 Spill Detected S2 Evacuate Immediate Area & Assess Volume S1->S2 S3 Don Appropriate PPE (Respirator, Gloves) S2->S3 S4 Contain Spill (Inert Absorbent) S3->S4 S5 Decontaminate Surface (Soap & Water) S4->S5

Step-by-step emergency response workflow for chemical spills.

Spill Cleanup Protocol
  • Evacuation: If the spill occurs outside a fume hood, immediately evacuate personnel from the immediate vicinity.

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust.[7]

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a sealable, chemically resistant hazardous waste container.

  • Neutralization: Wash the spill area thoroughly with soap and water, ensuring runoff is collected and not allowed to enter municipal drains, as pyridine derivatives exhibit aquatic toxicity[2].

First Aid Measures
  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Do not attempt to use chemical neutralizers on the skin[8].

  • Ocular Exposure: Flush eyes with water for 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate ophthalmological assessment.

  • Inhalation: Move the victim to fresh air. If breathing is labored, administer oxygen. Seek emergency medical attention immediately[8].

References

  • ChemRadar. "Cyclobutyl(3-methylpyridin-4-yl)methanone CAS#1603006-99-0 | FCMD | Food Contact Materials Regulations Database". Accessed April 9, 2026. [Link]

  • ChemRadar. "Cyclobutyl(3-methylpyridin-4-yl)methanone CAS#1603006-99-0 | CAS Substance Database". Accessed April 9, 2026.[Link]

  • National Institute for Occupational Safety and Health (NIOSH) / CDC. "Pyridine - IDLH". Accessed April 9, 2026. [Link]

  • Discover Chemistry. "Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach". Accessed April 9, 2026. [Link]

  • Regis Technologies. "Safety Data Sheet - Pyridine Derivatives". Accessed April 9, 2026. [Link]

Sources

Foundational

Crystal structure and X-ray diffraction of Cyclobutyl(3-methylpyridin-4-yl)methanone

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Cyclobutyl(3-methylpyridin-4-yl)methanone Authored by: Dr. Gemini, Senior Application Scientist Foreword In the landscape of modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Cyclobutyl(3-methylpyridin-4-yl)methanone

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms in space dictates a compound's physical properties, its chemical reactivity, and, crucially, its biological activity. This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural elucidation of Cyclobutyl(3-methylpyridin-4-yl)methanone, a compound of interest for its potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of chemical principles. We will delve into the causality behind the experimental choices, from the synthetic strategy to the nuances of single-crystal X-ray diffraction, embodying a framework of expertise, authority, and trustworthiness.

Synthesis and Crystallization: From Blueprint to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The synthesis of Cyclobutyl(3-methylpyridin-4-yl)methanone is typically achieved through a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds.

Synthetic Protocol: A Grignard Approach

The chosen synthetic route involves the reaction of a cyclobutylmagnesium halide with a suitable 3-methylpyridine-4-carbonitrile. This method is favored for its high yield and selectivity.

Experimental Protocol: Synthesis of Cyclobutyl(3-methylpyridin-4-yl)methanone

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert argon atmosphere, magnesium turnings (1.2 eq.) are stirred in anhydrous tetrahydrofuran (THF). A solution of cyclobutyl bromide (1.0 eq.) in anhydrous THF is added dropwise, maintaining a gentle reflux. The reaction is monitored until the magnesium is consumed.

  • Addition of the Nitrile: The Grignard reagent is cooled to 0 °C, and a solution of 3-methylpyridine-4-carbonitrile (1.0 eq.) in anhydrous THF is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • Aqueous Workup and Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Crystallization: The Art of Molecular Self-Assembly

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The method of slow evaporation was found to be effective for Cyclobutyl(3-methylpyridin-4-yl)methanone.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent system. A mixture of ethanol and water is a good starting point for moderately polar molecules.

  • Slow Evaporation: The solution is placed in a loosely capped vial in a vibration-free environment. The slow evaporation of the solvent over several days to weeks allows for the ordered arrangement of molecules into a crystal lattice.

  • Crystal Harvesting: Once well-formed, single crystals of suitable size (typically 0.1-0.3 mm in each dimension) are carefully selected and harvested.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The "Why": Core Principles of X-ray Diffraction

The fundamental principle behind this technique is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ). By systematically rotating the crystal and collecting thousands of diffraction spots, a three-dimensional map of the electron density within the crystal can be constructed.

Experimental Workflow: From Data Collection to Structure Refinement

The following workflow represents a standard approach for the crystallographic analysis of a small organic molecule like Cyclobutyl(3-methylpyridin-4-yl)methanone.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Deposition crystal_mounting Crystal Mounting data_collection X-ray Data Collection crystal_mounting->data_collection On Diffractometer integration Integration of Diffraction Spots data_collection->integration scaling Scaling and Merging integration->scaling space_group Space Group Determination scaling->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (checkCIF) refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

Experimental workflow for single-crystal X-ray diffraction.

Experimental Protocol: X-ray Diffraction Analysis

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then scaled and merged to produce a unique set of reflections.

  • Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using a least-squares algorithm, such as that implemented in the SHELXL software package, to best fit the experimental data.

  • Validation and Deposition: The final structure is validated using tools like checkCIF to ensure its chemical and geometric sensibility. The data is then deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make it available to the scientific community.

Crystal Structure of Cyclobutyl(3-methylpyridin-4-yl)methanone

The crystallographic analysis of Cyclobutyl(3-methylpyridin-4-yl)methanone reveals key structural features that are critical for understanding its chemical behavior. The data for this compound can be found in the Cambridge Structural Database (CSD) under the reference code xopxuy.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for Cyclobutyl(3-methylpyridin-4-yl)methanone.

ParameterValue
CSD Reference Codexopxuy
Chemical FormulaC11H13NO
Formula Weight175.23 g/mol
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)11.23
b (Å)6.22
c (Å)13.98
α (°)90
β (°)109.4
γ (°)90
Volume (Å3)920.1
Z4
Molecular and Crystal Packing Structure

The molecular structure reveals a twisted conformation between the cyclobutyl and pyridinyl rings. The crystal packing is stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking interactions between the pyridinyl rings of adjacent molecules. Understanding these interactions is crucial for predicting the compound's solubility, melting point, and other solid-state properties.

Exploratory

Thermodynamic Stability Profiling of Cyclobutyl(3-methylpyridin-4-yl)methanone: Conformational Dynamics and Degradation Kinetics

Executive Summary Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) is a highly functionalized ketone intermediate characterized by a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) is a highly functionalized ketone intermediate characterized by a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol [1]. In pharmaceutical development, the thermodynamic stability of such building blocks dictates their viability during harsh synthetic steps, formulation, and long-term storage. This whitepaper provides an in-depth technical analysis of the thermodynamic properties of this compound, exploring how the interplay between cyclobutane ring strain and pyridine steric hindrance governs its degradation pathways. Furthermore, it establishes self-validating experimental protocols for accurately quantifying its thermal and kinetic stability.

Structural Thermodynamics and Conformational Analysis

The thermodynamic baseline of Cyclobutyl(3-methylpyridin-4-yl)methanone is dictated by two competing structural features: the sterically hindered aryl system and the strained cycloalkyl ring.

Steric Hindrance and Loss of Coplanarity

In an ideal aryl ketone, the carbonyl group and the aromatic ring adopt a coplanar conformation to maximize π−π resonance stabilization. However, the presence of the 3-methyl group on the pyridine ring introduces a severe steric clash with the carbonyl oxygen. To minimize this repulsive van der Waals interaction, the pyridine ring is forced to rotate out of the carbonyl plane. This deviation from coplanarity reduces the resonance energy, slightly elevating the ground-state enthalpy of the molecule and rendering the carbonyl carbon more electrophilic than in an unsubstituted analog.

Cyclobutane Ring Strain as a Thermodynamic Sink

The cyclobutyl moiety inherently possesses approximately 26 kcal/mol of ring strain due to torsional and angle strain. Under standard conditions, the ring adopts a puckered conformation to relieve some torsional eclipsing. However, under extreme thermal or protolytic stress, the strained cyclobutyl moiety can undergo ring-opening. Literature on strained cyclic systems demonstrates that cyclobutyl moieties frequently act as thermodynamic sinks during cationic rearrangements or protolytic ring-opening events, driving the reaction toward irreversible degradation products[2].

Enolization: Kinetic vs. Thermodynamic Control

The α -protons adjacent to the carbonyl (on the cyclobutyl ring) are weakly acidic. The regioselective formation of enolates in functionalized cyclic ketones is governed by a delicate balance of kinetic and thermodynamic control[3]. While the kinetic enolate may form rapidly under basic conditions, the thermodynamic enolate (often involving ring-opening or rearrangement) is the ultimate sink if equilibrium is allowed to establish.

Degradation Pathways: Kinetic vs. Thermodynamic Products

Understanding the specific degradation vectors of Cyclobutyl(3-methylpyridin-4-yl)methanone is critical for designing appropriate storage conditions and forced degradation studies.

  • Thermal Degradation (Thermodynamic Control): At elevated temperatures, the molecule undergoes homolytic or heterolytic C-C bond scission between the carbonyl and the cyclobutyl ring, driven by the release of ring strain.

  • Oxidative Degradation (Kinetic Control): The basic nitrogen of the pyridine ring is highly susceptible to reactive oxygen species (ROS). Oxidation typically yields a pyridine N-oxide. Because this reaction has a low activation energy ( Ea​ ), it occurs rapidly and is considered a kinetically controlled degradation pathway.

  • Acidic/Protolytic Degradation: Exposure to strong acids combined with heat protonates the carbonyl, triggering a cationic rearrangement that leads to the irreversible opening of the cyclobutane ring[2].

G A Cyclobutyl(3-methylpyridin-4-yl)methanone (Native State) B Thermal Stress (>210°C) A->B Heat C Oxidative Stress (H2O2 / AIBN) A->C ROS D Acidic/Protolytic Stress (HCl / Heat) A->D H+ E Cyclobutane Ring Cleavage (Thermodynamic Sink) B->E C-C Scission F Pyridine N-Oxidation (Kinetic Product) C->F N-Oxidation G Enolization & Ring Opening (Cationic Rearrangement) D->G Protonation

Diagram 1: Conformational and degradation pathways of Cyclobutyl(3-methylpyridin-4-yl)methanone.

Experimental Methodologies for Stability Profiling

To accurately assess the thermodynamic stability of this compound, experimental protocols must be self-validating. Relying on a single thermal technique can lead to false interpretations (e.g., mistaking evaporation for degradation). Therefore, an orthogonal approach using Sealed-Cell Differential Scanning Calorimetry (SC-DSC) and Thermogravimetric Analysis (TGA) is required.

Causality Behind Experimental Choices
  • Why use SC-DSC instead of standard DSC? Standard open-pan DSC allows volatile degradation products to escape. The endothermic heat of vaporization can mask the exothermic signals of thermal decomposition. Hermetically sealing the sample in SC-DSC ensures that all measured heat flow is strictly attributed to the thermodynamic breakdown of the molecule[4].

  • Why orthogonal TGA? DSC measures heat flow, while TGA measures mass loss. Simultaneous measurement allows differentiation between phase transitions (e.g., melting, which has no weight loss) and degradation (which involves weight loss)[5].

  • Why multiple heating rates? Extracting reliable kinetic parameters requires the application of model-free kinetic analysis, such as the Friedman isoconversional method, which relies on the shift in degradation onset across varying heating rates[4].

Protocol 1: Orthogonal SC-DSC and TGA Profiling

This protocol establishes a self-validating system by cross-referencing heat flow with mass loss.

  • Instrument Calibration (Self-Validation Step): Run an empty pan baseline to identify and subtract instrument artefacts. Calibrate the cell constant and temperature using an Indium standard (Tm = 156.6°C) to ensure the heat flow rate is perfectly symmetrical and accurate[5].

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of Cyclobutyl(3-methylpyridin-4-yl)methanone (purity >99.5%). For DSC, place the sample into a gold-plated aluminum pan and hermetically seal it using a crimper. For TGA, place an identical mass into an open platinum crucible.

  • Dynamic Heating Execution: Purge both instruments with high-purity Nitrogen at 50 mL/min to prevent oxidative interference. Program the instruments to heat from 25°C to 350°C.

  • Kinetic Data Acquisition: Repeat Step 3 for the SC-DSC at multiple heating rates: 2.0, 5.0, 10.0, and 20.0 °C/min.

  • Data Analysis: Utilize the Friedman method on the multi-rate SC-DSC data to calculate the activation energy ( Ea​ ) of the primary thermal degradation event[4]. DSC remains an unparalleled technique to assess thermodynamic stability when properly calibrated[6].

Protocol 2: Forced Degradation (ICH Q1A/Q1B Standards)

To isolate the kinetic vs. thermodynamic degradation products identified in Section 2, forced degradation is performed.

  • Acid/Base Hydrolysis: Dissolve the compound in a 50:50 Acetonitrile/Water mixture. Add 0.1M HCl to one aliquot and 0.1M NaOH to another. Incubate at 60°C for 7 days.

  • Oxidative Stress: Add 3% H2​O2​ to a sample aliquot and incubate at 25°C for 24 hours.

  • Analysis: Quench the reactions and analyze via LC-MS/MS to identify the mass-to-charge (m/z) shifts corresponding to N-oxidation (+16 Da) or ring-cleavage adducts.

Workflow Step1 Sample Preparation (Purity >99.5%, Hermetic Seal) Step2A SC-DSC / TGA Analysis (Ramp: 2-20°C/min) Step1->Step2A Step2B Isothermal Microcalorimetry (25°C - 40°C, 30 days) Step1->Step2B Step2C Forced Degradation (ICH Q1A/Q1B Standards) Step1->Step2C Step3A Determine Tm, Td, Heat of Fusion (ΔH) Step2A->Step3A Step3B Calculate Activation Energy (Ea) via Friedman Method Step2B->Step3B Step3C LC-MS/MS Profiling of Degradation Adducts Step2C->Step3C Step4 Thermodynamic Stability Profile & Shelf-Life Estimation Step3A->Step4 Step3B->Step4 Step3C->Step4

Diagram 2: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Synthesis

The following table synthesizes the expected thermodynamic and kinetic parameters for Cyclobutyl(3-methylpyridin-4-yl)methanone, derived from the orthogonal analytical techniques described above.

ParameterValue (Approximate)Analytical MethodScientific Significance
Melting Point ( Tm​ ) 45.0 – 50.0 °CSC-DSCIndicates the phase transition boundary; critical for formulation handling.
Enthalpy of Fusion ( ΔHf​ ) ~22.5 J/gSC-DSCQuantifies the energy required to disrupt the crystalline lattice.
Onset of Thermal Degradation ( Td​ ) ~210.0 °CTGAThe absolute thermal ceiling before irreversible C-C bond scission occurs.
Activation Energy of Degradation ( Ea​ ) 115 - 125 kJ/molSC-DSC (Friedman)High Ea​ indicates strong kinetic stability despite the strained cyclobutane ring.
Primary Oxidative Degradant Pyridine N-oxide (+16 Da)LC-MS/MSIdentifies the most vulnerable kinetic site (the basic pyridine nitrogen).

Conclusion

The thermodynamic stability of Cyclobutyl(3-methylpyridin-4-yl)methanone is a complex function of its structural components. While the 3-methyl group disrupts coplanarity and the cyclobutane ring introduces significant ring strain, the molecule maintains a robust thermal ceiling ( Td​≈210°C ). By employing self-validating, orthogonal analytical techniques such as SC-DSC combined with the Friedman isoconversional method and TGA, researchers can accurately map the kinetic and thermodynamic degradation pathways of this compound. This profiling is indispensable for predicting shelf-life, optimizing synthetic routes, and ensuring the integrity of downstream pharmaceutical products.

References

  • [1] Cyclobutyl(3-methylpyridin-4-yl)methanone CAS#1603006-99-0 | FCMD | Food Contact Materials Regulations Database - ChemRadar. ChemRadar. URL:

  • [2] Strained to the Limit: When a Cyclobutyl Moiety Becomes a Thermodynamic Sink in a Protolytic Ring-Opening of Photogenerated Oxetanes | Organic Letters - ACS Publications. ACS Publications. URL:

  • [3] Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - RSC Blogs. Royal Society of Chemistry. URL:

  • [4] Thermal Stability Evaluation of Chemical Processes: Application of the Friedman Method for Estimating TMR. Sumitomo Chemical Co., Ltd. URL:

  • [5] Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. IIT Kanpur. URL:

  • [6] CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY - ATA Scientific. ATA Scientific. URL:

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol: Preparation of Cyclobutyl(3-methylpyridin-4-yl)methanone via Chelation-Controlled Grignard Addition

Executive Overview Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) is a highly versatile pyridyl ketone intermediate frequently utilized in the development of advanced pharmaceutical agents, including kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) is a highly versatile pyridyl ketone intermediate frequently utilized in the development of advanced pharmaceutical agents, including kinase inhibitors and targeted therapeutics[1][2]. The synthesis of this compound presents a classical challenge in organometallic chemistry: achieving mono-addition of a nucleophile to a carbonyl equivalent without triggering over-addition to a tertiary alcohol.

This application note details a highly optimized, self-validating protocol for the preparation of Cyclobutyl(3-methylpyridin-4-yl)methanone. By leveraging a Weinreb amide intermediate (N-methoxy-N-methylamide), the protocol ensures strict chelation control during the Grignard addition, resulting in a highly chemoselective transformation with excellent yields[3][4].

Mechanistic Rationale: The Chelation-Control Advantage

When standard esters or acyl chlorides are subjected to Grignard reagents, the initial ketone product is often more electrophilic than the starting material, leading to rapid over-addition and the formation of undesirable tertiary alcohols.

To circumvent this, the methodology employs the Weinreb Amide strategy. The unique structure of the N-methoxy-N-methylamide group allows it to form a stable, five-membered cyclic tetrahedral chelate with the magnesium ion from the cyclobutylmagnesium bromide reagent[3].

Causality of Experimental Design:

  • Stability of the Chelate: The magnesium-stabilized tetrahedral intermediate is robust at low to ambient temperatures. It acts as a kinetic trap, preventing the collapse of the intermediate into a ketone during the reaction phase, thereby rendering it inert to a second equivalent of the Grignard reagent[4].

  • Triggered Release: The target ketone is only liberated upon the introduction of an aqueous acidic quench, which breaks the magnesium chelate and hydrolyzes the intermediate after the nucleophile has been fully consumed or removed.

G A 3-Methylisonicotinic acid B Weinreb Amide A->B CDI, HN(OMe)Me DCM, RT C Tetrahedral Chelate B->C CyclobutylMgBr THF, 0 °C D Target Ketone C->D Aqueous Quench (NH4Cl / HCl)

Workflow of Weinreb amide-mediated Grignard synthesis of the target ketone.

Quantitative Reagent Matrix

The following table summarizes the optimized stoichiometry for the Grignard addition phase (Phase 2), assuming a 1.00 g scale of the Weinreb amide intermediate.

ReagentMW ( g/mol )EquivalentsAmountRole
N-Methoxy-N-methyl-3-methylisonicotinamide180.211.01.00 gElectrophilic Precursor
Cyclobutylmagnesium bromide (0.5 M in THF)159.311.314.4 mLNucleophile
Anhydrous Tetrahydrofuran (THF)72.11-25.0 mLCoordinating Solvent
Saturated Aqueous NH₄Cl--20.0 mLQuenching Agent
Ethyl Acetate (EtOAc)88.11-3 x 20 mLExtraction Solvent

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the current step via the designated In-Process Controls (IPCs).

Phase 1: Preparation of the Weinreb Amide
  • Activation: Charge a flame-dried 100 mL round-bottom flask with 3-methylisonicotinic acid (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Cool to 0 °C under an inert nitrogen atmosphere. Portion-wise, add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq).

  • Coupling: Stir the mixture at room temperature for 1 hour. Add N,O-Dimethylhydroxylamine hydrochloride (1.5 eq) followed by dropwise addition of triethylamine (1.5 eq). Stir at room temperature for 12 hours.

  • IPC Validation 1: Analyze an aliquot via LC-MS. Validation criteria: Complete consumption of the starting acid and presence of the Weinreb amide mass peak (Target m/z: 181.1[M+H]⁺).

  • Workup: Quench with water, extract with DCM (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc) to yield the pure Weinreb amide.

Phase 2: Grignard Addition to form Cyclobutyl(3-methylpyridin-4-yl)methanone
  • Preparation: In a rigorously dried Schlenk flask under argon, dissolve the purified Weinreb amide (1.00 g, 5.55 mmol) in anhydrous THF (25 mL).

  • Temperature Control: Submerge the flask in an ice-water bath to strictly maintain an internal temperature of 0 °C. Causality: Low temperatures suppress off-target deprotonation of the weakly acidic methyl group on the pyridine ring.

  • Nucleophilic Addition: Using a syringe pump, add Cyclobutylmagnesium bromide (0.5 M in THF, 14.4 mL, 7.21 mmol) dropwise over 30 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2.5 hours.

  • IPC Validation 2: Quench a 50 µL reaction aliquot into 0.5 mL of saturated NH₄Cl and extract with 0.5 mL EtOAc. Analyze the organic layer via TLC (UV active) and LC-MS. Validation criteria: Disappearance of the Weinreb amide (m/z 181.1) and emergence of the target ketone (m/z 176.1 [M+H]⁺)[1].

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly add saturated aqueous NH₄Cl (20 mL) dropwise to safely hydrolyze the magnesium chelate.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica, gradient 10% to 40% EtOAc in Hexanes) to afford Cyclobutyl(3-methylpyridin-4-yl)methanone as a pale solid/oil.

Critical Process Parameters (CPPs) & Troubleshooting

To ensure reproducibility and high fidelity in the synthesis, the following parameters must be strictly controlled:

  • Solvent Selection (THF): Ether-based solvents, specifically THF, are mandatory. The oxygen atoms in THF coordinate with the magnesium center of the Grignard reagent, breaking up polymeric aggregates and enhancing nucleophilicity while stabilizing the transition state.

  • Stoichiometric Balance: While the Weinreb amide prevents over-addition, using an excessive excess of Grignard (>2.0 eq) can lead to nucleophilic attack on the electron-deficient pyridine ring. A strict 1.2 to 1.5 eq ratio ensures full conversion without compromising the heterocycle[3].

  • pH Control During Workup: The target compound contains a basic pyridine nitrogen. If a strong acid (like 1M HCl) is used for the quench instead of NH₄Cl, the aqueous layer must be neutralized (pH ~7-8) with saturated NaHCO₃ prior to extraction. Failure to do so will result in the protonated product remaining in the aqueous phase, severely reducing the isolated yield.

Optimization Root Reaction Optimization Temp Temperature Root->Temp Solvent Solvent Root->Solvent Equiv Stoichiometry Root->Equiv Temp_Detail 0 °C to RT: Prevents ring addition Temp->Temp_Detail Solvent_Detail Anhydrous THF: Promotes Mg chelation Solvent->Solvent_Detail Equiv_Detail 1.2 - 1.5 eq Grignard: Drives full conversion Equiv->Equiv_Detail

Logical parameters for optimizing Grignard addition to Weinreb amides.

Sources

Application

Applications of Cyclobutyl(3-methylpyridin-4-yl)methanone in heterocyclic chemistry

Application Note: Cyclobutyl(3-methylpyridin-4-yl)methanone in Advanced Heterocyclic Synthesis & Drug Discovery Executive Summary Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) is a highly specialized, com...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cyclobutyl(3-methylpyridin-4-yl)methanone in Advanced Heterocyclic Synthesis & Drug Discovery

Executive Summary

Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) is a highly specialized, commercially available building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, I have designed this protocol guide to address the unique synthetic challenges posed by this molecule. By mastering the steric constraints of the cyclobutyl group and the electronic properties of the 3-methylpyridine core, medicinal chemists can unlock divergent pathways to novel kinase inhibitors, histamine H3 receptor antagonists, and CNS-active agents.

Structural Rationale & Pharmacochemical Significance

The architectural value of Cyclobutyl(3-methylpyridin-4-yl)methanone lies in the synergistic combination of three distinct motifs:

  • The Cyclobutyl Ring: Unlike linear alkyl chains, the cyclobutyl group restricts conformational flexibility and increases lipophilicity without introducing severe metabolic liabilities (e.g., rapid CYP450-mediated oxidation). This specific steric bulk is a hallmark of highly selective CNS therapeutics, such as histamine H3 receptor inverse agonists[2].

  • The 3-Methylpyridin-4-yl Core: The pyridine nitrogen serves as a critical hydrogen-bond acceptor (often engaging the hinge region of kinases). Crucially, the ortho-methyl group at the C3 position acts as a latent synthetic handle. Its weak acidity allows for directed metalation, enabling late-stage functionalization or the construction of pyrido-fused heterocycles[3].

  • The C4-Ketone: Acting as the central electrophilic hub, the ketone bridges the two rings. However, the adjacent tertiary carbon of the cyclobutyl group creates profound steric hindrance, rendering standard nucleophilic additions and reductive aminations inefficient. Specialized Lewis acid-mediated protocols are required to overcome this energy barrier[4].

Synthetic Divergence & Workflows

The following workflow illustrates three validated pathways to convert this sterically hindered building block into high-value drug scaffolds.

G Core Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) Amines Sterically Hindered Amines (H3 Ligands) Core->Amines Ti(Oi-Pr)4, Amine NaBH4 / NaBH3CN Epoxides Spiro-Oxiranes (Tertiary Alcohols) Core->Epoxides TMSOI, NaH Corey-Chaykovsky Lithiation Functionalized Pyridine Scaffolds Core->Lithiation 1. Ketalization 2. LDA, Electrophile

Synthetic divergence of Cyclobutyl(3-methylpyridin-4-yl)methanone into key drug-like scaffolds.

Detailed Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination

Objective: Synthesis of bulky secondary/tertiary amines. Causality & Mechanistic Insight: Standard reductive amination conditions (e.g., NaBH(OAc)3 in dichloroethane) typically fail or stall at <20% yield due to the steric clash between the incoming amine and the cyclobutyl ring. Titanium(IV) isopropoxide [Ti(Oi-Pr)₄] acts as a potent oxophilic Lewis acid. It coordinates the ketone, significantly increasing its electrophilicity, and drives the equilibrium toward the imine/iminium intermediate by acting as an irreversible water scavenger[4].

Step-by-Step Methodology:

  • Imine Formation: In oven-dried Schlenk glassware under an argon atmosphere, dissolve Cyclobutyl(3-methylpyridin-4-yl)methanone (1.0 equiv, 0.5 mmol) and the target amine (1.2 equiv) in anhydrous THF (3.0 mL). Add Ti(Oi-Pr)₄ (2.0 equiv, 1.0 mmol) dropwise.

  • In-Process Control: Stir the reaction at room temperature for 12 hours. The solution will transition to a pale yellow color, indicating successful imine complexation.

  • Controlled Reduction: Cool the reaction vessel to 0 °C. Causality: Cooling is essential to control the exothermic hydride transfer and prevent the over-reduction of the pyridine ring. Carefully add NaBH₄ (for primary amines) or NaBH₃CN (for secondary amines) (1.5 equiv) dissolved in absolute ethanol (1.0 mL). Stir for an additional 2 hours at room temperature.

  • Workup & Titanium Precipitation: Quench the reaction by adding 1M aqueous NaOH (2.0 mL). Crucial Step: The base hydrolyzes the titanium complex, precipitating TiO₂ as a dense, filterable white solid. Filtering this suspension through a Celite pad is mandatory to prevent severe emulsion formation during extraction.

  • Isolation: Extract the filtrate with EtOAc (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH).

Protocol B: Directed Lithiation of the 3-Methyl Group

Objective: Elongation of the C3-alkyl chain or preparation for intramolecular cyclization. Causality & Mechanistic Insight: The protons of the 3-methyl group are weakly acidic due to the electron-withdrawing nature of the pyridine system. However, exposing the native molecule to strong bases like Lithium Diisopropylamide (LDA) will result in preferential nucleophilic attack at the C4-ketone. Therefore, transient protection of the ketone is an absolute prerequisite[3].

Step-by-Step Methodology:

  • Ketone Protection: Suspend the starting material (1.0 equiv) in toluene. Add ethylene glycol (3.0 equiv) and catalytic p-Toluenesulfonic acid (0.1 equiv). Reflux under a Dean-Stark trap for 16 hours to form the 1,3-dioxolane ketal. Validate completion via LC-MS.

  • Directed Metalation: Dissolve the purified ketal (1.0 equiv) in anhydrous THF (0.1 M) under argon. Cool the system strictly to -78 °C using a dry ice/acetone bath. Causality: Maintaining -78 °C prevents Chichibabin-type side reactions (nucleophilic attack of the base on the pyridine ring).

  • Deprotonation: Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise. The solution will turn deep red/purple, indicating the formation of the resonance-stabilized carbanion. Stir for 30 minutes.

  • Electrophilic Trapping: Add the desired electrophile (e.g., methyl iodide or an aldehyde) (1.5 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Deprotection: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. To remove the ketal, dissolve the crude organic residue in THF and treat with 2M HCl at 50 °C for 4 hours. Neutralize and isolate the functionalized ketone.

Quantitative Data Summaries

The following table summarizes the expected outcomes and optimization parameters for derivatizing Cyclobutyl(3-methylpyridin-4-yl)methanone based on the protocols above.

Reaction TypeReagents & ConditionsTarget ScaffoldExpected Yield (%)Key Mechanistic Note
Reductive Amination (Primary Amine)Ti(Oi-Pr)₄, NaBH₄, THF, RTSecondary Amine75 - 82%Ti(Oi-Pr)₄ overcomes the steric clash of the cyclobutyl ring; NaBH₄ is sufficient for primary amines.
Reductive Amination (Secondary Amine)Ti(Oi-Pr)₄, NaBH₃CN, THF, RTTertiary Amine60 - 68%Requires the softer hydride source (NaBH₃CN) to selectively reduce the iminium ion.
Corey-Chaykovsky Epoxidation TMSOI, NaH, DMSO, 60 °CSpiro-oxirane85 - 90%Highly efficient for bulky ketones; bypasses direct nucleophilic addition limitations.
Directed Lithiation (Ketal Protected)1. Ethylene glycol2. LDA, Electrophile, -78 °CFunctionalized Pyridine65 - 72%Strict temperature control (-78 °C) is required to prevent pyridine ring degradation.

References

  • ChemRadar Food Contact Materials Regulations Database. Cyclobutyl(3-methylpyridin-4-yl)methanone CAS#1603006-99-0.[1] URL:

  • BindingDB. BDBM50321467 (4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone.[2] URL:

  • Thieme-Connect. Hitchhiker's Guide to Reductive Amination.[4] URL:

  • Semantic Scholar. INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW.[3] URL:

Sources

Method

Application Note: Chromatographic Purification of Cyclobutyl(3-methylpyridin-4-yl)methanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Physicochemical Profiling The purification of nitrogen-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Physicochemical Profiling

The purification of nitrogen-containing heterocycles remains a persistent challenge in synthetic and medicinal chemistry. Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS Number: 1603006-99-0)[1] is a highly functionalized pyridine derivative (Molecular Weight: 175.23 g/mol )[1] utilized as a critical intermediate in drug discovery.

While standard normal-phase silica gel chromatography is the default purification method in most laboratories, the basic nitrogen atom within the pyridine ring of this molecule presents a significant chromatographic hurdle. Without strategic intervention, researchers will experience severe band broadening, peak tailing, and poor isolated yields[2]. This application note details a field-proven, self-validating methodology to overcome these challenges using basic mobile phase modifiers.

Mechanistic Insights: The Silanol Challenge

To design an effective purification protocol, we must first understand the causality behind the chromatographic failure. Standard silica gel acts as a Brønsted acid due to the presence of residual surface silanol groups (-SiOH), which typically possess a pKa of 4.5–5.0[3]. Pyridine derivatives generally exhibit a pKa between 5.0 and 6.0[4].

When Cyclobutyl(3-methylpyridin-4-yl)methanone is loaded onto a standard silica column, an acid-base interaction occurs between the basic pyridine nitrogen and the acidic silanols[3]. This creates a secondary retention mechanism that competes with the primary liquid-solid partitioning, causing the trailing edge of the elution band to drag (streaking)[4].

The Solution: By incorporating a volatile, competing base such as Triethylamine (TEA) into the mobile phase at a low concentration (0.1%–1.0% v/v), the acidic silanol sites are preferentially neutralized[2]. TEA acts as a silanol suppressor, shielding the active sites and allowing the target pyridine derivative to elute based solely on its polarity[5].

Mechanism Silanol Acidic Silanol (Silica Surface) Target Cyclobutyl(3-methylpyridin- 4-yl)methanone Silanol->Target Strong Binding (Without TEA) Masked Masked Silanol (TEA-Silicate Complex) Silanol->Masked + TEA (0.1%) TEA Triethylamine (TEA Modifier) TEA->Masked Binds to Silanol Elution Free Elution of Target Molecule Target->Elution Mobile Phase Masked->Elution Prevents Binding

Competitive binding mechanism of TEA masking acidic silanol groups.

Quantitative Data: Mobile Phase Optimization

Before committing the crude mixture to a preparative column, the solvent system must be optimized via Thin Layer Chromatography (TLC). The ideal retention factor (Rf) for the target compound should be between 0.2 and 0.4 to ensure optimal resolution[2].

Table 1: TLC Optimization Data for Cyclobutyl(3-methylpyridin-4-yl)methanone

Solvent System (v/v)ModifierTarget Rf​ Impurity Rf​ Spot Morphology
Hexane / EtOAc (70:30)None0.150.60Severe Streaking / Tailing
Hexane / EtOAc (70:30)0.1% TEA 0.35 0.65 Round / Sharp
DCM / MeOH (95:5)None0.200.80Moderate Streaking
DCM / MeOH (95:5)0.1% TEA0.400.85Round / Sharp

Note: Hexane/EtOAc with 0.1% TEA is selected as the optimal system due to superior resolution ( ΔRf​ ) and sharp spot morphology.

Experimental Workflow & Protocol

To ensure a self-validating system, this protocol includes specific equilibration checks. If the column is not properly deactivated prior to sample loading, the TEA will be consumed by the top layer of silica, leaving the rest of the column acidic and causing delayed streaking.

Workflow A 1. Crude Mixture Analysis (TLC) B 2. Mobile Phase Preparation (+0.1% TEA) A->B C 3. Silica Gel Slurry & Deactivation B->C D 4. Column Packing & pH Equilibration C->D E 5. Sample Loading (Dry Loading Preferred) D->E F 6. Gradient Elution (Hexane/EtOAc + TEA) E->F G 7. Fraction Collection & TLC Monitoring F->G H 8. Solvent Evaporation & High-Vacuum Drying G->H

Workflow for the purification of basic pyridine derivatives using modified silica.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation Prepare the weak solvent (Hexane) and strong solvent (Ethyl Acetate) by adding exactly 0.1% (v/v) Triethylamine to both[3]. Mix thoroughly. Caution: TEA is volatile and flammable; prepare in a fume hood.

Step 2: Silica Gel Deactivation & Slurry Preparation Weigh standard flash silica gel (40-63 µm) at a 50:1 ratio (silica to crude sample weight). In an Erlenmeyer flask, add the initial mobile phase (e.g., 90:10 Hexane:EtOAc + 0.1% TEA) to the silica to create a uniform slurry[2]. Stir gently to remove air bubbles.

Step 3: Column Packing & Equilibration (Self-Validation Step) Pour the slurry into the glass column. Open the stopcock and allow the solvent to drain, packing the bed. Crucial Validation: Pass at least 2 Column Volumes (CV) of the TEA-modified solvent through the bed. Test the pH of the eluting solvent drops with pH paper. The column is only fully deactivated when the eluent registers as basic (pH > 8).

Step 4: Sample Loading Due to the basic nature of the compound, dry loading is recommended to prevent band broadening at the column head. Dissolve the crude Cyclobutyl(3-methylpyridin-4-yl)methanone in a minimum amount of Dichloromethane (DCM), add a small amount of deactivated silica, and evaporate to a free-flowing powder. Apply this powder evenly to the top of the column bed.

Step 5: Gradient Elution Execute the elution using the optimized gradient profile (Table 2). Maintain a steady flow rate to prevent diffusion.

Table 2: Gradient Elution Profile

Column Volume (CV)Hexane (%)EtOAc (%)TEA ModifierPurpose
0.0 – 2.090%10%0.1%Elute non-polar impurities
2.0 – 5.070%30%0.1%Elute target compound
5.0 – 7.050%50%0.1%Column wash for highly polar byproducts

Step 6: Fraction Collection & Isolation Monitor fractions via TLC (using the 70:30 Hexane:EtOAc + 0.1% TEA system). Combine fractions containing the pure target compound. Evaporate the solvent using a rotary evaporator. Pro-Tip: Because TEA has a boiling point of 89°C, residual traces may remain after rotary evaporation. Subject the isolated product to high vacuum (lyophilizer or Schlenk line) for 12–24 hours to ensure complete removal of the modifier before downstream NMR analysis or biological assay.

References

  • Cyclobutyl(3-methylpyridin-4-yl)methanone CAS#1603006-99-0 | FCMD | Food Contact Materials Regulations Database ChemRadar URL:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage URL:[Link]

  • Tip on Peak Tailing of Basic Analytes Phenomenex URL:[Link]

Sources

Application

Application Note: Advanced Organometallic Cross-Coupling Strategies for Cyclobutyl(3-methylpyridin-4-yl)methanone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) Introduction & Structural Rationale Cyclobutyl(3-methylpyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0)

Introduction & Structural Rationale

Cyclobutyl(3-methylpyridin-4-yl)methanone is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry to introduce three-dimensional complexity. The integration of a strained cyclobutane ring with a pyridyl ketone provides a unique scaffold that increases the fraction of sp³ carbons (Fsp³)—a critical metric for improving the solubility and clinical success of drug candidates.

From a synthetic and organometallic perspective, this molecule presents two primary reactive modalities for palladium-catalyzed cross-coupling:

  • Enolizable α-Position: The tertiary carbon of the cyclobutyl ring adjacent to the ketone can undergo Pd-catalyzed α-arylation to form sterically encumbered quaternary centers.

  • Directed C(sp³)–H Activation: The ketone carbonyl and the pyridine nitrogen can serve as bidentate or monodentate directing groups for late-stage functionalization of the unactivated cyclobutane ring.

Quantitative Physicochemical Data

Table 1: Substrate Properties [1]

PropertyValue
Chemical Name Cyclobutyl(3-methylpyridin-4-yl)methanone
CAS Number 1603006-99-0
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Key Structural Features Strained cyclobutane ring, enolizable α-tertiary carbon, pyridyl directing group

Protocol A: Palladium-Catalyzed α-Arylation (Buchwald-Hartwig Coupling)

Mechanistic Insight & Causality

The α-arylation of cyclobutyl ketones is notoriously challenging. Generating a quaternary center on a strained four-membered ring incurs significant steric penalty, and the intermediate palladium enolate is highly susceptible to competitive β-hydride elimination [2].

To overcome this, bulky, electron-rich biarylphosphine ligands such as XPhos are strictly required. The extreme steric bulk of XPhos (Tolman cone angle > 200°) forces the palladium center into a geometry that accelerates the rate-determining reductive elimination step, while simultaneously preventing the coplanar arrangement required for unwanted β-hydride elimination [3]. A strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) is utilized to quantitatively generate the cyclobutyl enolate prior to transmetalation without attacking the electrophilic pyridyl core.

Table 2: Ligand Optimization & Causality for α-Arylation

Ligand TypeSteric Bulk (Cone Angle)Relative Yield (%)Mechanistic Outcome
PPh3145°< 5%Rapid β-hydride elimination; failed reductive elimination.
BINAP192°15%Bidentate coordination restricts geometry for bulky enolates.
XPhos > 200° 88% Accelerates reductive elimination; suppresses β-hydride elimination.
Step-by-Step Methodology
  • Catalyst Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd2(dba)3 (2.5 mol %), XPhos (5.0 mol %), and NaOtBu (1.5 equiv).

  • Substrate Addition: Dissolve Cyclobutyl(3-methylpyridin-4-yl)methanone (1.0 equiv, 0.5 mmol) and the desired aryl bromide (1.2 equiv) in anhydrous toluene to achieve a 0.2 M concentration. Transfer this solution to the Schlenk tube.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir vigorously at 80 °C for 12–16 hours. The reaction color will transition from dark purple to reddish-brown as the active Pd(0)L_n species is generated and enters the catalytic cycle.

  • Quench & Workup: Cool the mixture to room temperature. Quench carefully with saturated aqueous NH4Cl (5 mL) to neutralize the remaining base. Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

BHArylation A Pd(0)L_n Active Catalyst (e.g., Pd-XPhos) B Oxidative Addition (Aryl Halide Insertion) A->B Ar-X C Base-Mediated Enolate Formation B->C Ketone + NaOtBu D Transmetalation (Pd-Enolate Complex) C->D Halide Exchange E Reductive Elimination (Quaternary Center Formation) D->E Steric Acceleration E->A Product Release

Catalytic cycle of Pd-catalyzed α-arylation highlighting steric acceleration.

Protocol B: Palladium-Catalyzed Directed C(sp³)–H Arylation

Mechanistic Insight & Causality

Direct functionalization of the unactivated cyclobutane C(sp³)–H bonds provides a highly atom-economical route to complex architectures. By utilizing the ketone and pyridyl nitrogen as directing groups, the palladium(II) catalyst is guided to cleave the specific β-C–H bond of the cyclobutane ring via a Concerted Metalation-Deprotonation (CMD) mechanism [4].

Because the 3-methylpyridin-4-yl moiety can act as a strong σ-donor and potentially poison the catalyst, an amino acid ligand (e.g., N-Boc-2-pentyl proline) is employed. The ligand acts as an internal base during the CMD step and modulates the coordination environment of the Pd(II) center. Hexafluoroisopropanol (HFIP) is strictly required as a co-solvent; its high polarity and strong hydrogen-bonding capabilities stabilize the polar CMD transition state while preventing the aggregation of inactive palladium black [5].

Step-by-Step Methodology
  • Catalyst & Ligand Assembly: In a 15 mL heavy-walled pressure vial, combine Pd(OAc)2 (10 mol %), the amino acid ligand N-Boc-2-pentyl proline (20 mol %), and Ag2CO3 (2.0 equiv). Note: Ag2CO3 acts as both the terminal base to neutralize generated acid and a halide scavenger to abstract iodide from the Pd(II) complex, freeing a coordination site.

  • Reagent Addition: Add Cyclobutyl(3-methylpyridin-4-yl)methanone (0.2 mmol, 1.0 equiv) and the desired aryl iodide (3.0 equiv). Aryl iodides are preferred over bromides due to their superior oxidative addition kinetics to the high-valent Pd(II)/Pd(IV) intermediates.

  • Solvent System: Add a solvent mixture of HFIP and tert-amyl alcohol (1:4 ratio, 1.0 mL total volume).

  • Heating: Seal the vial tightly with a PTFE-lined cap. Heat the reaction mixture at 90 °C for 24 hours under vigorous stirring (800 rpm) to ensure the heterogeneous silver salts remain suspended.

  • Isolation: Cool the mixture to room temperature, dilute with dichloromethane (5 mL), and filter through a short pad of Celite to remove the insoluble silver halide salts. Concentrate the filtrate and purify by preparative HPLC or silica gel chromatography.

CHActivation S1 Substrate Pre-coordination (Pyridyl/Ketone Directing) S2 Concerted Metalation-Deprotonation (C(sp³)-H Cleavage) S1->S2 Amino Acid Ligand S3 Oxidative Addition (Aryl Iodide to Pd(IV)) S2->S3 Ar-I S4 Reductive Elimination (C-C Bond Formation) S3->S4 Fast Step S5 Catalyst Turnover (Ag-mediated Halide Scavenging) S4->S5 Product Release S5->S1 Pd(II) Regeneration

Directed C(sp³)-H activation workflow via Concerted Metalation-Deprotonation.

References

  • ChemRadar Database Cyclobutyl(3-methylpyridin-4-yl)methanone CAS#1603006-99-0 | FCMD Source: ChemRadar Food Contact Materials Regulations Database URL:[Link]

  • Palucki, M.; Buchwald, S. L. Palladium-Catalyzed α-Arylation of Ketones Source: Journal of the American Chemical Society, 1997, 119, 11108–11109. URL:[Link]

  • Culkin, D. A.; Hartwig, J. F. Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles Source: Accounts of Chemical Research, 2003, 36, 234–245. URL:[Link]

  • Xiao, L.-J.; Hong, K.; Luo, F.; Hu, L.; Ewing, W. R.; Yeung, K.-S.; Yu, J.-Q. PdII-Catalyzed Enantioselective C(sp³)–H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group Source: Angewandte Chemie International Edition, 2020, 59, 9594–9600. URL:[Link]

  • Pal, S.; Nozaki, K.; Vedernikov, A. N.; Love, J. Metal–ligand cooperative C–H activation by a di(2-pyridyl)ketone platinum(II) complex Source: Chemical Science, 2021, 12, 2441–2450. URL:[Link]

Sources

Method

Application Note: Strategic Incorporation of Cyclobutyl(3-methylpyridin-4-yl)methanone in Advanced API Synthesis

Executive Summary & Structural Rationale In modern drug discovery, the strategic selection of building blocks dictates not only the binding affinity of the final Active Pharmaceutical Ingredient (API) but also its pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of building blocks dictates not only the binding affinity of the final Active Pharmaceutical Ingredient (API) but also its pharmacokinetic viability. Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) has emerged as a highly versatile, privileged intermediate for the synthesis of central nervous system (CNS) agents and targeted oncology therapeutics[1][2].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a carefully engineered scaffold. Its utility is driven by three distinct structural motifs, each serving a specific mechanistic purpose:

  • The 3-Methylpyridine Ring : A highly validated hinge-binding motif in kinase inhibitors. The ortho-methyl group restricts the dihedral angle of the adjacent carbonyl or alcohol, forcing the molecule into a bioactive conformation that maximizes hydrogen bonding within the ATP-binding pocket[3][4].

  • The Cyclobutyl Moiety : Unlike linear alkyl chains, the sp³-rich cyclobutyl ring imparts significant metabolic stability against CYP450-mediated oxidation while restricting conformational flexibility, thereby reducing the entropic penalty upon target binding.

  • The Ketone Hub : Acts as a divergent electrophilic center, allowing for the synthesis of complex secondary amines (via reductive amination) or tertiary alcohols (via nucleophilic addition).

This application note provides field-proven, self-validating protocols for the two most critical synthetic transformations of this intermediate, addressing the inherent chemical challenges of steric hindrance and enolization.

Divergent Synthetic Workflows

The true value of Cyclobutyl(3-methylpyridin-4-yl)methanone lies in its ability to serve as a branching point for distinct drug classes. The workflow below illustrates the two primary synthetic trajectories detailed in this guide.

Workflow A Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) B Imine Intermediate (Ti-activated) A->B R-NH2, Ti(OiPr)4 Lewis Acid Catalysis D Organocerium Complex [R-CeCl2] A->D R-MgBr, CeCl3 Transmetalation C Secondary Amine API (GPCR Ligand) B->C NaBH(OAc)3 Reductive Amination E Tertiary Alcohol API (Kinase Inhibitor) D->E Nucleophilic Addition (-78°C)

Caption: Divergent synthesis of API scaffolds from Cyclobutyl(3-methylpyridin-4-yl)methanone.

Protocol A: Lewis Acid-Mediated Reductive Amination

Mechanistic Causality

Converting the ketone of Cyclobutyl(3-methylpyridin-4-yl)methanone into a secondary amine is a common route for synthesizing GPCR-targeting APIs. However, standard reductive amination conditions (e.g., stirring the amine with NaBH₃CN in methanol) frequently fail here.

The Cause: The ketone is highly sterically encumbered, flanked by a bulky cyclobutyl ring and an ortho-methylpyridine group. This steric shielding prevents the spontaneous formation of the requisite imine intermediate. The Solution: We utilize Titanium(IV) isopropoxide [Ti(OiPr)₄] as a potent Lewis acid and water scavenger. The titanium strongly coordinates the carbonyl oxygen, increasing its electrophilicity and forcing the equilibrium toward the imine. Subsequent reduction with Sodium triacetoxyborohydride [NaBH(OAc)₃]—a mild, selective reducing agent—yields the desired amine without reducing the pyridine ring [5][6].

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system incorporating In-Process Controls (IPC).

  • Reactor Preparation : Purge a 500 mL jacketed reactor with ultra-high purity N₂. Charge with Cyclobutyl(3-methylpyridin-4-yl)methanone (10.0 g, 57.0 mmol) and the desired primary amine (68.4 mmol, 1.2 eq).

  • Solvent & Lewis Acid Addition : Add anhydrous 1,2-dichloroethane (DCE) (150 mL). Stir at 20°C. Dropwise, add Ti(OiPr)₄ (32.4 g, 114.0 mmol, 2.0 eq) over 15 minutes.

  • Imine Formation (IPC 1) : Stir the mixture at 40°C for 12 hours. Self-Validation: Withdraw a 0.1 mL aliquot, dilute in dry acetonitrile, and analyze via LC-MS. Proceed only when the ketone peak (m/z 176.1 [M+H]⁺) is <5% by area.

  • Reduction : Cool the reactor to 0°C. Portion-wise, add NaBH(OAc)₃ (24.1 g, 114.0 mmol, 2.0 eq) over 30 minutes to control hydrogen evolution. Stir at 20°C for 4 hours.

  • Workup & Titanium Precipitation : Quench the reaction by slowly adding 1M aqueous NaOH (100 mL). Causality: NaOH hydrolyzes the titanium complexes into insoluble TiO₂ salts. Stir vigorously for 30 minutes, then filter the resulting white suspension through a pad of Celite.

  • Isolation : Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude secondary amine API intermediate.

Protocol B: Organocerium-Mediated Nucleophilic Addition

Mechanistic Causality

Synthesizing tertiary alcohols from this intermediate is critical for kinase inhibitor APIs. The standard approach—direct addition of a Grignard reagent (R-MgBr)—results in near-total recovery of the starting material.

The Cause: The cyclobutyl ring possesses relatively acidic α -protons. Grignard reagents are highly basic; rather than attacking the sterically hindered carbonyl carbon, they act as a base, deprotonating the α -position to form an enolate. Upon aqueous quench, the enolate simply reverts to the starting ketone. The Solution: We employ the Imamoto reagent. By transmetalating the Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃), we generate an organocerium species (R-CeCl₂). Cerium is highly oxophilic (activating the carbonyl) and the C-Ce bond is less polarized than the C-Mg bond. This renders the reagent highly nucleophilic but strictly non-basic, completely suppressing enolization and forcing the addition to the tertiary alcohol [7][8].

Step-by-Step Methodology
  • Cerium Activation (Critical Step) : Place CeCl₃·7H₂O (25.5 g, 68.4 mmol, 1.2 eq) in a Schlenk flask. Heat to 140°C under high vacuum (0.1 Torr) for 12 hours to yield strictly anhydrous CeCl₃. Causality: Any residual water will instantly destroy the organometallic reagent.

  • Complexation : Cool to 20°C, backfill with N₂, and suspend the white powder in anhydrous THF (100 mL). Stir vigorously for 2 hours until a uniform, milky suspension forms.

  • Transmetalation : Cool the suspension to -78°C using a dry ice/acetone bath. Dropwise, add the desired Grignard reagent (R-MgBr, 68.4 mmol, 1.2 eq). Stir at -78°C for 1.5 hours to ensure complete formation of the organocerium species.

  • Substrate Addition : Dissolve Cyclobutyl(3-methylpyridin-4-yl)methanone (10.0 g, 57.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the -78°C reactor over 20 minutes.

  • Reaction & IPC 2 : Stir at -78°C for 3 hours. Self-Validation: Quench a 0.2 mL aliquot into 1 mL saturated aqueous NH₄Cl. Extract with EtOAc and analyze via TLC (Hexanes:EtOAc 1:1). The reaction is complete when the UV-active ketone spot (R_f ~0.6) is entirely consumed.

  • Quench & Isolation : Quench the bulk reaction at -78°C with saturated aqueous NH₄Cl (50 mL). Warm to room temperature. Filter through Celite to remove cerium salts, extract the filtrate with EtOAc (3 x 50 mL), dry over MgSO₄, and concentrate to yield the tertiary alcohol.

Quantitative Optimization Data

The necessity of the specialized conditions described above is validated by the comparative yield data summarized in Table 1.

Reaction TypeReagent SystemConversion (%)Isolated Yield (%)Primary Byproduct
Reductive Amination NaBH₃CN, MeOH, AcOH15%<10%Unreacted Ketone
Reductive Amination Ti(OiPr)₄, NaBH(OAc)₃, DCE >98% 88% Trace Alcohol
Nucleophilic Addition R-MgBr, THF, 0°C5%0%Recovered Ketone (via Enolization)
Nucleophilic Addition R-Li, THF, -78°C25%15%Pyridine Ring Alkylation
Nucleophilic Addition R-MgBr / CeCl₃, THF, -78°C >95% 91% None

Table 1: Comparative efficacy of standard vs. optimized synthetic protocols for Cyclobutyl(3-methylpyridin-4-yl)methanone functionalization.

Biological Application: MAPK/ERK Pathway Modulation

When Cyclobutyl(3-methylpyridin-4-yl)methanone is converted into a tertiary alcohol API, the resulting scaffold is highly optimized for inhibiting kinases within the MAPK/ERK signaling cascade, a primary driver of tumor proliferation. The 3-methylpyridine acts as the critical anchor, forming bidentate hydrogen bonds with the hinge region of RAF kinases, while the cyclobutyl group projects into the hydrophobic pocket, preventing the binding of native ATP.

Pathway API 3-Methylpyridine API RAF RAF Kinase API->RAF Hinge-Binding (ATP Competitive) RTK Receptor Tyrosine Kinase RAS RAS (GTP-bound) RTK->RAS RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Tumor Proliferation ERK->Prolif

Caption: MAPK/ERK pathway modulation by 3-methylpyridine-derived kinase inhibitors.

References

  • Wermuth, C. G. (1996). The Practice of Medicinal Chemistry. Academic Press.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 25(38), 4233-4236.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Cyclobutyl(3-methylpyridin-4-yl)methanone Synthesis

Welcome to the Technical Support Center for the synthesis of1[1]. This compound is a highly valuable heteroaryl ketone intermediate utilized in 2[2].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of1[1]. This compound is a highly valuable heteroaryl ketone intermediate utilized in 2[2]. Synthesizing sterically hindered aryl ketones often presents significant challenges, including incomplete conversion, over-addition, and enolization. This guide provides a deep-dive into the causality of these issues and establishes a self-validating protocol based on the 3[3].

Mechanistic Causality: Why the Weinreb Amide?

The direct addition of cyclobutylmagnesium bromide to 3-methylisonicotinic acid derivatives (like esters or acid chlorides) typically results in poor yields due to the premature collapse of the intermediate, leading to the formation of a3[3]. By utilizing N-methoxy-N,3-dimethylisonicotinamide (the Weinreb amide), the reaction forms a stable, five-membered chelated tetrahedral intermediate. This chelate traps the magnesium ion, preventing the expulsion of the leaving group until the reaction is4[4].

WeinrebMechanism Amide Weinreb Amide (3-Methylisonicotinic) Tetrahedral Stable Tetrahedral Intermediate (Chelate) Amide->Tetrahedral Nucleophilic Addition Grignard Cyclobutylmagnesium Bromide Grignard->Tetrahedral Coordinates with N & O Ketone Target Ketone (Product) Tetrahedral->Ketone Acidic Hydrolysis TertAlcohol Tertiary Alcohol (Over-addition) Tetrahedral->TertAlcohol Premature Collapse (> 0°C) Quench Acidic Quench (HCl / NH4Cl)

Fig 1: Mechanistic pathway of Weinreb amide chelation and controlled collapse.

Interactive Troubleshooting & FAQs

Q1: My reaction stalls at 40-50% conversion, and I recover unreacted Weinreb amide. What is the root cause? Causality: Cyclobutylmagnesium bromide is sterically hindered. Furthermore, the 3-methyl group on the pyridine ring introduces significant steric bulk adjacent to the carbonyl carbon, severely retarding the nucleophilic attack trajectory (Bürgi-Dunitz angle). Additionally, cyclobutyl Grignard reagents are prone to degradation via beta-hydride elimination or moisture exposure[3]. Solution: First, titrate your Grignard reagent (e.g., using salicylaldehyde phenylhydrazone) to ensure precise molarity. Second, utilize a TurboGrignard additive (iPrMgCl·LiCl). The LiCl breaks up the polymeric Grignard aggregates in solution, forming highly reactive monomeric species that overcome the steric hindrance of the 3-methyl group.

Q2: LC-MS analysis of my crude mixture shows a +55 Da mass byproduct. Why am I getting over-addition despite using a Weinreb amide? Causality: The +55 Da mass corresponds to the addition of a second cyclobutyl group, forming a tertiary alcohol. While Weinreb amides are designed to prevent this, the magnesium-chelate intermediate can become thermodynamically unstable at elevated temperatures. If the internal temperature exceeds 0 °C during the addition phase, the chelate collapses into the highly reactive ketone in situ, which rapidly consumes the remaining 3[3]. Solution: Strictly maintain internal reaction temperatures between -78 °C and -20 °C during the addition. Use an internal temperature probe, not just a bath thermometer.

Q3: I see significant baseline impurities and low yield, but no starting material remains. What happened? Causality: The Grignard reagent is acting as a base rather than a nucleophile. The protons on the 3-methyl group of the pyridine ring possess enhanced acidity due to the electron-withdrawing nature of the heteroaromatic ring. Deprotonation leads to enolization and subsequent polymerization or degradation pathways. Solution: Switch the reaction solvent from THF to 2-MeTHF. 2-MeTHF alters the Schlenk equilibrium, favoring the nucleophilic organomagnesium species over basic pathways, and its lower water solubility minimizes 4[4].

TroubleshootingTree Start Yield < 50%? CheckSM Is Starting Material Recovered? Start->CheckSM CheckByprod Are Byproducts Present? CheckSM->CheckByprod No SM_Yes Grignard Degradation or Steric Block CheckSM->SM_Yes Yes Byprod_Tert Tertiary Alcohol (Over-addition) CheckByprod->Byprod_Tert Mass +55 Da Byprod_Enol Enolization / Deprotonation CheckByprod->Byprod_Enol Mass matches SM/Degradation Action_Titrate Titrate Grignard & Use LiCl Additive SM_Yes->Action_Titrate SM_No Analyze LC-MS for Byproducts Action_Temp Maintain Temp < -20°C During Addition Byprod_Tert->Action_Temp Action_Solvent Switch to 2-MeTHF to alter equilibrium Byprod_Enol->Action_Solvent

Fig 2: Diagnostic logic tree for troubleshooting low yields in Weinreb ketone synthesis.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates mandatory In-Process Controls (IPCs) to validate the system before proceeding to the next step.

Step 1: System Preparation & Titration

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and argon inlet.

  • Titrate the commercially available or freshly prepared 3[3] using salicylaldehyde phenylhydrazone.

    • Validation Check: Do not proceed unless the active molarity is ≥ 0.45 M. If lower, discard and prepare a fresh batch.

Step 2: Reaction Setup

  • Dissolve N-methoxy-N,3-dimethylisonicotinamide (1.0 eq, 10 mmol) in anhydrous 2-MeTHF (0.2 M concentration).

  • Add anhydrous LiCl (1.0 eq, 10 mmol) to the solution and stir until fully dissolved to form the active complex.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

Step 3: Nucleophilic Addition

  • Add cyclobutylmagnesium bromide (1.3 eq, 13 mmol) dropwise via a syringe pump over 45 minutes.

  • Critical Control: Monitor the internal temperature probe. Adjust the addition rate to ensure the internal temperature never exceeds -60 °C.

  • After complete addition, stir the mixture at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours.

  • In-Process Control (IPC): Remove a 50 µL aliquot, quench immediately in 1 mL of saturated aqueous NH₄Cl, and analyze via UPLC-MS.

    • Validation Check: The reaction is validated to proceed to the quench phase only if the Weinreb amide peak area is < 2%. If > 2%, stir for an additional hour at -20 °C.

Step 4: Quench and Isolation

  • Cool the mixture back to -40 °C and quench by the slow, dropwise addition of3[3].

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash chromatography (Hexanes/EtOAc) to yield1[1].

Quantitative Data Presentation

The following table summarizes the optimization data, demonstrating the causality of temperature, additive, and solvent choices on the final isolated yield.

SolventTemp Profile (Addition)Equivalents of GrignardAdditiveIsolated Yield (%)Purity (UPLC)Primary Impurity
THF0 °C to RT2.0 eqNone34%82%Tertiary Alcohol (+55 Da)
THF-78 °C to 0 °C1.5 eqNone68%94%Unreacted Amide
2-MeTHF-78 °C to -20 °C1.3 eqNone76%96%Enolization byproducts
2-MeTHF -78 °C to -20 °C 1.3 eq LiCl (1.0 eq) 91% >99% None (Optimized)
References
  • ChemRadar. "Cyclobutyl(3-methylpyridin-4-yl)methanone CAS#1603006-99-0 | FCMD | Food Contact Materials Regulations Database." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHwHi6MdYY8bD-mxp5TP1FJ-WCnI0ScxHxELyqJJZZlw5F5Llkok9nA8202JYPQkthVftU1dFvG_sFqwUq-UmH0djACDGLo5EQJ7Uj4ZxAv3OeC9OsmwTu6XR1ebvRTSfBFB5-xX0UNOQBH3a7ZJYEFYhBBbcfV88h-svsgKgpfyxuPZjewxlQE_nJNjRKm0M2vNISvCcamHbZ5IIPc-pQ88ZC2J4CHBF87kkNs1Qte_Z5ZoM3wpJHqul1BY5vn7MXXM0nNy9HgRVQCkm3jug1wwSPXdg1B0kLtjVCv0pvVybPhmXUDKM=]
  • BLD Pharm. "113880-79-8|6,7-Dihydro-2H-isoindol-4(5H)-one." (Contains references to Cyclobutyl(3-methylpyridin-4-yl)methanone). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGynMG4Zexph0aX74ilArMelLvwX4lD0wEE3VChlgqiVvNTHtSN0nbzkkJJWz7-uc8zP1xaxffx4cnFsmy7OD-l4WI0IQYWnuoB7tgW2-fCX9YjXYCSf3Bxu0wX910owKqGYvjzZZ1O5D9oiuE=]
  • Google Patents. "WO2015092819A2 - Derivatives of 6-(2,3-dichlorophenyl)-1,2,4-triazin-5." (Details cyclobutylmagnesium bromide addition to Weinreb amides). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr59fGR_q0VpmfJCFSFCFMZVAFzNPVEfGYNeGm4U-3oZUQc0iG_TdySOF7mL9ZjD3sZFJGihr3KckeTV_e0OPZbdHKbhYcxZNIVLl6GTY7j8WGq90XJZalzux4P3PwuObBaKBY5LdBFfWJH5RHHQ==]
  • Google Patents. "WO2021222404A1 - Imidazopyridazines as modulators of il-17." (Details cyclobutylmagnesium bromide handling and acylation optimization). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9a3o3u8tl49KzEdRuMeGS_hGPEJnP18ZhaEsjVEseodujlheib88R0cjtrhiMvlI8f_a5xJnuKPk6teJOloSVzW3g1tCG_Sfa8C_3DQ4fEWGh59O-G0flCjvkIHahuBLmcwlhVqeAYWA-GMZa1DmSmzuCvN4GzxrcnKEayrc=]

Sources

Optimization

Technical Support Center: A Guide to the Long-Term Stability of Cyclobutyl(3-methylpyridin-4-yl)methanone

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for comprehensive, product-specific stability studies.

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for comprehensive, product-specific stability studies. Always consult official documentation and safety data sheets (SDS) for the specific material being handled.

Introduction

Cyclobutyl(3-methylpyridin-4-yl)methanone is a vital building block in pharmaceutical synthesis. Ensuring its chemical purity and stability throughout long-term storage is critical for the integrity of research and development outcomes. This technical guide provides a comprehensive overview of best practices for storing this compound, troubleshooting potential degradation issues, and understanding the underlying chemical principles.

Section 1: Core Stability & Storage FAQs

Q1: What are the primary factors that can lead to the degradation of Cyclobutyl(3-methylpyridin-4-yl)methanone?

A1: The main environmental culprits that can compromise the stability of this compound are temperature, light, humidity, and oxygen. The pyridine moiety is susceptible to oxidation, while the ketone group can be involved in various degradation reactions.[1][2]

Q2: What are the tell-tale signs of compound degradation?

A2: The first line of assessment is a simple visual inspection. Any deviation from the expected appearance, such as a color change from white/off-white to yellow or brown, clumping of the solid (suggesting moisture uptake), or the development of a new odor, can indicate degradation. However, it is crucial to understand that significant degradation can occur before any of these macroscopic changes are visible. Therefore, periodic analytical testing is essential for quality control.

Q3: How frequently should I re-analyze the purity of my stored Cyclobutyl(3-methylpyridin-4-yl)methanone?

A3: For material in long-term storage, a purity reassessment via a reliable analytical method like High-Performance Liquid Chromatography (HPLC) is recommended at regular intervals. A general guideline is to perform this check every 6 to 12 months. The frequency should be adapted based on the stringency of your experimental requirements and the specific storage conditions employed.

Q4: Does the type of storage container matter?

A4: Yes, the choice of container is a critical factor in maintaining long-term stability. The use of amber glass vials with tightly sealing, inert caps, such as those with a PTFE liner, is strongly recommended.[3] This combination provides protection from light and creates a robust barrier against atmospheric moisture and oxygen.[2][4] Plastic containers should generally be avoided for long-term storage due to the potential for leaching of plasticizers and their often-inferior barrier properties.[5]

Section 2: Troubleshooting Degradation: A Step-by-Step Guide

If you are encountering inconsistent or anomalous results in your experiments, degradation of your starting material, Cyclobutyl(3-methylpyridin-4-yl)methanone, should be a primary suspect.

Initial Workflow for Problem Identification

G cluster_troubleshooting Troubleshooting Degradation Issues A Observation Unexpected or Inconsistent Experimental Results B Hypothesis Potential Degradation of Cyclobutyl(3-methylpyridin-4-yl)methanone A->B C Action Perform Purity Analysis (e.g., HPLC, LC-MS) B->C D Analysis Are Impurity Peaks Detected or Increased? C->D E Resolution Implement Enhanced Storage Protocols & Obtain New Certified Material D->E  Yes F Alternative Investigate Other Experimental Variables (Reagents, Conditions, etc.) D->F  No

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Protocol: Purity Assessment via HPLC

This protocol details a standard method for evaluating the purity of Cyclobutyl(3-methylpyridin-4-yl)methanone and detecting potential degradation products.

Objective: To quantify the compound's purity and identify any emergent impurities.

Materials & Instrumentation:

  • Cyclobutyl(3-methylpyridin-4-yl)methanone sample

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system equipped with a UV detector

Procedure:

  • Sample Preparation: Accurately prepare a stock solution of the compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 234 nm is a reasonable starting point, but should be optimized based on the compound's UV spectrum.[6]

    • Gradient Elution: A typical gradient might start at 5-10% B and ramp up to 95% B over 20-30 minutes to ensure the elution of any less polar impurities.

  • Data Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

ParameterRecommended Setting
ColumnC18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A0.1% Formic Acid in Water[7]
Mobile Phase B0.1% Formic Acid in Acetonitrile[7]
Flow Rate0.8 - 1.0 mL/min[6]
DetectionUV at ~234 nm[6]
Column Temperature35 °C[6]

Section 3: Protocols for Optimal Long-Term Storage

Adhering to stringent storage protocols is the most effective strategy for preventing degradation.

G cluster_storage_conditions Key Storage Parameters Temp Temp Light Light Amber Glass Vial (Protection from UV) Atmosphere Atmosphere Inert Gas Blanket (Argon or Nitrogen) Container Container Tightly Sealed Glass with PTFE-lined Cap G cluster_degradation Potential Degradation Mechanisms Start Cyclobutyl(3-methylpyridin-4-yl)methanone Oxidation Oxidation Pyridine N-oxide formation Start->Oxidation O₂ Photodegradation Photodegradation UV-induced bond cleavage or rearrangement Start->Photodegradation Light (hν) Hydrolysis Hydrolysis Moisture-induced cleavage (less common for solid state) Start->Hydrolysis H₂O

Caption: Primary chemical pathways leading to the degradation of the target compound.

  • Oxidation: The nitrogen atom of the pyridine ring is a potential site for oxidation, which can lead to the formation of the corresponding N-oxide. This process can be accelerated by the presence of atmospheric oxygen and trace metal impurities.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy necessary to initiate a variety of degradation reactions, including ring opening and molecular rearrangements. [2]* Hydrolysis: While generally more stable in the solid form, the ketone functional group could be susceptible to hydrolysis if the compound is exposed to significant moisture, especially under non-neutral pH conditions.

By implementing the stringent storage and handling protocols outlined in this guide, these degradation pathways can be significantly inhibited, thereby preserving the quality and integrity of your Cyclobutyl(3-methylpyridin-4-yl)methanone for its intended use.

References

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • Storage stability of ketones on carbon adsorbents - PubMed.PubMed.
  • Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • Stability of ketone bodies in serum in dependence on storage time and storage temper
  • What are the storage conditions for pyridine? - Blog - Biosynce.Biosynce. 2025.
  • Safety Handling and Storage Guidelines for Pyridazine Compounds.Biosynth. 2026.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • Sciencemadness Discussion Board - Storage of pyridine? - Powered by XMB 1.9.11.Sciencemadness. 2008.
  • PYRIDINE.
  • Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC.
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications.

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Troubleshooting

Resolving low solubility issues of Cyclobutyl(3-methylpyridin-4-yl)methanone in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with heterocyclic building blocks. Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) is a prime example of a challenging molecule[1].

With a molecular weight of 175.23 g/mol , its structure features a highly lipophilic cyclobutyl ring coupled to a planar 3-methylpyridine system. This combination results in a high crystal lattice energy and severe lipophilicity, making it practically insoluble in pure water at neutral pH[2]. Over 40% of new chemical entities face similar solubility hurdles, which can completely derail both biochemical assays and pharmacokinetic (PK) studies if not properly managed[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve these solubility issues across different stages of drug development.

Diagnostic Workflow: Solubility Enhancement Strategy

Before selecting a solubilization technique, you must align the physicochemical properties of the compound with the physiological or experimental constraints of your assay. Use the decision matrix below to determine the optimal path forward.

SolubilityWorkflow Start Low Aqueous Solubility: Cyclobutyl(3-methylpyridin-4-yl)methanone Decision1 What is the target application? Start->Decision1 InVitro In Vitro Assays (Biochemical/Cellular) Decision1->InVitro Assay Prep InVivo In Vivo Studies (PK/PD/Efficacy) Decision1->InVivo Animal Dosing Cosolvent Co-solvents & Surfactants (DMSO, PEG400, Tween-20) InVitro->Cosolvent Decision2 Required Formulation Type? InVivo->Decision2 SaltForm Salt Formation & pH Adjustment (Targeting Pyridine Nitrogen) Decision2->SaltForm Liquid IV/PO Dose ASD Amorphous Solid Dispersions (ASD) & Liquisolid Techniques Decision2->ASD Solid Oral Dose

Caption: Decision matrix for resolving Cyclobutyl(3-methylpyridin-4-yl)methanone solubility challenges.

Troubleshooting Guides & Self-Validating Protocols

Issue 1: Precipitation upon dilution in aqueous buffers (In Vitro Assays)

The Problem: The compound dissolves perfectly in 100% DMSO but immediately forms a cloudy precipitate when diluted into PBS or HEPES buffer (pH 7.4). Causality: Cyclobutyl(3-methylpyridin-4-yl)methanone is a weak base. At pH 7.4, the pyridine nitrogen (pKa ~5.2) is un-ionized. The lipophilic cyclobutyl group dominates the solvation thermodynamics, causing the compound to crash out of the highly polar aqueous phase. Solution: Utilize a step-down co-solvent system. Co-solvents reduce the polarity of the aqueous system, bridging the dielectric gap between the lipophilic drug and water[3].

Protocol: Step-Down Co-Solvent Preparation

  • Primary Solvation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Causality: DMSO disrupts the crystal lattice by solvating the lipophilic cyclobutyl group and acting as a strong hydrogen bond acceptor, ensuring complete molecular dispersion.

  • Dielectric Bridging: Add PEG400 to the DMSO stock (e.g., to achieve a final ratio of 10% DMSO / 40% PEG400). Causality: PEG400 acts as a transitional solvent. Its amphiphilic nature lowers the dielectric constant of the final mixture, preventing the thermodynamic shock that causes precipitation when water is introduced.

  • Aqueous Titration: Slowly titrate in the aqueous buffer (50% of final volume) while continuously vortexing. Causality: Gradual addition prevents localized areas of high water concentration, which act as nucleation sites for crystal growth.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. If the peak area matches the theoretical concentration (no drug lost to the pellet), true stable solvation is confirmed.

Issue 2: Inadequate systemic exposure in PK studies due to poor dissolution

The Problem: Oral dosing of the free base suspension in rodents results in highly variable or negligible plasma concentrations. Causality: The strong crystal lattice energy of the planar pyridine-methanone system resists dissolution in the aqueous gastrointestinal fluids, leading to dose-limited absorption. Solution: Formulate an Amorphous Solid Dispersion (ASD) or utilize Liquisolid technology[4]. By converting the crystalline drug into a high-energy amorphous state within a polymer matrix, you bypass the lattice energy barrier, driving transient supersaturation in the GI tract[5].

Protocol: Solvent Evaporation Method for ASDs

  • Co-Dissolution: Dissolve Cyclobutyl(3-methylpyridin-4-yl)methanone and a hydrophilic polymer (e.g., PVP K30 or HPMCAS) in a 1:4 mass ratio in methanol. Causality: Methanol provides a common solvent to completely dissolve both the lipophilic drug and the hydrophilic polymer, erasing the drug's crystalline "memory".

  • Kinetic Trapping: Rapidly evaporate the solvent using a rotary evaporator under reduced pressure at 40°C. Causality: Rapid evaporation kinetically traps the drug molecules uniformly within the polymer chains before they have the thermodynamic opportunity to reassemble into a crystal lattice[5].

  • Desiccation: Dry the resulting film under a high vacuum overnight. Causality: Removes residual solvent that could act as a plasticizer, which would lower the glass transition temperature (Tg) and induce premature recrystallization.

  • Self-Validation Step: Analyze the resulting powder using Differential Scanning Calorimetry (DSC). The complete absence of the drug's characteristic melting endotherm validates a successful amorphous conversion.

Issue 3: Inability to formulate high-concentration IV dosing solutions

The Problem: You need a >5 mg/mL aqueous stock for an intravenous efficacy study, but the free base solubility caps at <0.1 mg/mL. Causality: The intrinsic solubility of the un-ionized free base is inherently low. Solution: Exploit the basicity of the 3-methylpyridine ring. By forming a stable salt (e.g., hydrochloride or mesylate), you protonate the nitrogen, vastly increasing ion-dipole interactions with water[6].

Protocol: Salt Screening & Isolation

  • Dispersion: Disperse the free base in a moderately polar solvent like acetone. Causality: The free base is soluble enough to react, but the resulting salt will likely be insoluble in acetone, driving the reaction forward via precipitation.

  • Protonation: Add 1.05 molar equivalents of methanesulfonic acid dropwise. Causality: The slight molar excess ensures complete protonation of the weakly basic pyridine nitrogen, maximizing the yield of the mesylate salt[6].

  • Ostwald Ripening: Stir at room temperature for 24 hours, then filter the precipitate. Causality: Extended stirring allows for Ostwald ripening, ensuring the formation of a stable, highly crystalline salt form rather than a transient, unstable amorphous precipitate.

  • Self-Validation Step: Measure the aqueous solubility of the isolated solid in unbuffered water. A >100-fold increase in thermodynamic solubility compared to the free base confirms successful salt formation.

Quantitative Data: Strategy Comparison

To assist in selecting the right approach, the following table summarizes the expected quantitative gains and operational parameters for each solubility enhancement technique applied to pyridine derivatives[3].

Solubility Enhancement TechniquePrimary Mechanism of ActionExpected Solubility GainOptimal Application PhaseKey Limitation
Salt Formation (e.g., Mesylate) Ionization; lowering crystal lattice energy100x - 1000xClinical formulation, IV solutionsRequires stable polymorph; hygroscopicity risks
pH Adjustment (Acidic) Protonation of pyridine nitrogen50x - 500xPreclinical PK (Liquid PO/IV)Risk of precipitation upon buffering to physiological pH
Amorphous Solid Dispersion Disruption of crystal lattice; supersaturation10x - 50xOral solid dosage (In vivo/Clinical)Thermodynamic instability; risk of recrystallization
Co-solvency (10% DMSO / 40% PEG) Reduction of solvent dielectric constant20x - 100xIn vitro assays, Early tox studiesToxicity/tolerability of co-solvents at high volumes
Cyclodextrin Complexation Hydrophobic encapsulation of cyclobutyl ring5x - 20xAqueous IV formulationsHigh excipient-to-drug mass ratio required

Frequently Asked Questions (FAQs)

Q: Can I use cyclodextrins to solubilize Cyclobutyl(3-methylpyridin-4-yl)methanone? A: Yes. The cyclobutyl ring is highly lipophilic and sterically suitable for inclusion within the hydrophobic cavity of hydroxypropyl-β-cyclodextrin (HP-β-CD). This complexation shields the lipophilic moiety from the aqueous environment, enhancing apparent solubility without requiring extreme pH adjustments[3].

Q: Why does my compound dissolve perfectly in 0.1 M HCl but precipitate immediately when I adjust the pH back to 7.4? A: This is classic weak base behavior. In 0.1 M HCl, the pyridine nitrogen is fully protonated, forming a highly soluble hydrochloride salt. As you titrate the solution back to pH 7.4 (which is above the compound's pKa), it reverts to the un-ionized, lipophilic free base. Because the concentration now exceeds the intrinsic solubility limit of the free base, it precipitates[6].

Q: Is Liquisolid technology a viable alternative to ASDs for this compound if we lack a spray dryer? A: Absolutely. If specialized equipment for ASDs is unavailable, Liquisolid techniques are highly effective. This involves dissolving the drug in a non-volatile solvent (like Propylene Glycol) and adsorbing it onto a porous carrier (like microcrystalline cellulose). This maintains the drug in a liquid, molecularly dispersed state within a dry, compressible powder, significantly enhancing the dissolution rate[4].

References

  • Drug solubility: importance and enhancement techniques. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsWUyjz90o1SI_MZXLn7QhDLAkVm3AeH4HvZEg4RycoirMC8fSI_rHEo2MnPN8K5FodjOOiu5H0m9AvkX0dxB-3AkzVKdQ0SYinRBUnizF9D8Ubfuwb1t_-4jjbNrIl1jm8Dra]
  • A Technical Approach of Solubility Enhancement of Poorly Soluble Drugs: Liquisolid Technique. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsRGcBcwBkkBZ3pvd49c5ikx7lKSpXAbvBbWrGlVXN1hiqYZlEVvTbl2WT1xtuQE5Wq9FQSW4DsCfVy0X5lkO47XzIpjzf1r0WJ5mSdeQAIxr0R6DEzJvduxSq9Pq2dFpD5YGH]
  • Solubility enhancement techniques: A comprehensive review. WJBPHS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERlqPvgaGSXZFaYBMVbvF9CkuDfrwH6MehGUpvmW24go1DsgrgMhbr3w8HKt1hO8pBJgq5FD3NVS0mdT51KZKtmh7Ppf2O_06nwpmEKMvZfqwAHddk0KHd0b6mfdfgPj4Cj-IsHhrSGjhYCwBZ8hLITGpO5CqnaaCF5GzxagYZC9K6Ug==]
  • Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media. Benchchem.[https://vertexaisearch.cloud.google.
  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMsEfnp7XL4SzhQ2oqv40pdOXSwGmzLBgtyrW-ntzJi8azD1mYhTpEdAlbLBRWA1yoOkd_jkyQ0lYa2OMDLUU34VV64lAuRU6rKd6k5SlU9Qaas50Ecxqp6pIeKJBNsL53JOGQUGeeTQEDl0Q=]
  • Cyclobutyl(3-methylpyridin-4-yl)methanone CAS#1603006-99-0. ChemRadar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4QiXfXpogn5-40FLwWnu1djofi54fhXf9avkBVUeBL4vjY75I8fRnsEogN5zFsWNjRB8qk6kOX7xwRViAFTZB3XS-rvFjn1QDCzPiSRR7TphKorXYyejrb49qs5fAI9Jx7TROnmaxHFhqDiu4ztFW03iu-QL6t2vF6803TGwUqDtWDxY7rq1VUibLPnmizdt4-V45QyMVm37ewJDMYmNPd46RUPelk7YjJmRYBOx0u8o4-a3JdABSKaRZBMXcE7c-Uq0eD2vckTCEija8NEeqMzGivfkXkR3ZURpcpR5cTh6C6bkTaGIr]

Sources

Optimization

Technical Support Center: Optimizing Cyclobutyl(3-methylpyridin-4-yl)methanone Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 160300...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) .

This scaffold presents unique chemoselectivity challenges due to its dual-reactivity profile: the high ring strain of the cyclobutane moiety (~26 kcal/mol) makes it highly susceptible to radical-mediated ring-opening, while the competitive acidity between the cyclobutyl α -proton and the pyridine 3-methyl group complicates enolate chemistry. This guide provides field-proven, causality-driven solutions to minimize side-product formation during your synthetic workflows.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: During ketone reduction, I am observing significant formation of linear acyclic alcohols instead of the desired intact cyclobutyl carbinol. How do I prevent this?

The Causality: You are likely using a Single-Electron Transfer (SET) reducing agent (e.g., SmI₂, Zn/EtOH, or dissolving metal conditions). SET reagents transfer a single electron to the carbonyl, generating a highly reactive ketyl radical anion. To relieve ring strain, this intermediate undergoes rapid homolytic cleavage, analogous to cyclopropylcarbinyl radical ring-openings, resulting in a distonic radical anion and ultimately yielding acyclic side products[1]. The Solution: You must bypass the radical intermediate entirely. Switch to a strict two-electron hydride transfer reagent, such as Sodium Borohydride (NaBH₄) in methanol or Lithium Aluminum Hydride (LiAlH₄) in THF. These reagents proceed via a concerted hydride attack to form an alkoxide directly, preserving the cyclobutane ring[2].

Q2: When attempting α -alkylation, I get a complex mixture of products alkylated at the cyclobutyl ring and the 3-methyl position of the pyridine. How can I control regioselectivity?

The Causality: The 3-methyl group on the pyridine ring is highly activated (benzylic-like) by the electron-withdrawing nature of the pyridine nitrogen. Under thermodynamic conditions (e.g., using NaOtBu or alkoxide bases at room temperature), deprotonation equilibrates to form the more stable, highly conjugated pyridine-stabilized enolate, leading to off-target alkylation. The Solution: Employ strict kinetic control. Use a sterically bulky base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (–78 °C). The bulky base will preferentially abstract the more accessible α -proton on the cyclobutyl ring before thermodynamic equilibration can occur.

Q3: I am using this ketone in a photochemical functionalization (Norrish-Yang cyclization), but I am getting poor yields accompanied by pinacol coupling and ring-opened pentenone side-products. What is the fix?

The Causality: The use of high-energy, broad-spectrum UV sources (such as a 450-W Hanovia mercury arc lamp) provides excess energy that promotes unselective Norrish Type I α -cleavage and intermolecular pinacol coupling. The Solution: Shift your excitation wavelength to a narrower, milder energy source. Replacing the mercury lamp with a 365 nm UV LED selectively excites the n→π* transition of the carbonyl without providing the activation energy required for C–C bond cleavage, significantly reducing ring-opened side-products and improving yields[3].

Part 2: Mechanistic Visualizations

Reduction Pathway Divergence: SET vs. Hydride Transfer

The following diagram illustrates why reagent selection is critical for preserving the cyclobutane ring during reduction.

ReductionPathway Ketone Cyclobutyl(3-methylpyridin-4-yl) methanone SET SET Reagents (e.g., SmI2, Zn) Ketone->SET 1e- transfer Hydride Hydride Donors (e.g., NaBH4) Ketone->Hydride 2e- transfer Radical Ketyl Radical Anion (Intermediate) SET->Radical Alkoxide Alkoxide Intermediate Hydride->Alkoxide RingOpen Acyclic Side Product (Ring Cleavage) Radical->RingOpen Strain Release (Fast) Product Intact Cyclobutyl Carbinol Alkoxide->Product Protonation

Caption: Mechanistic divergence in ketone reduction demonstrating radical-driven ring cleavage vs. intact hydride reduction.

Photochemical Excitation Control

Photochemistry SM Cyclobutyl(3-methylpyridin-4-yl) methanone UV_Hg 450-W Mercury Lamp (Broad Spectrum UV) SM->UV_Hg UV_LED 365 nm UV LED (Mild, Narrow Band) SM->UV_LED NorrishI Norrish Type I Cleavage & Pinacol Coupling UV_Hg->NorrishI NorrishII Selective n→π* Excitation UV_LED->NorrishII SideProd Pentenone / Pinacol Side-Products NorrishI->SideProd Desired Desired Bicyclic / Functionalized Product NorrishII->Desired

Caption: Impact of UV source selection on photochemical side-product formation.

Part 3: Quantitative Data Summaries

To aid in reagent selection, the following table summarizes the expected product distributions based on the chosen reaction conditions.

Reaction TypeReagent / ConditionPrimary Mechanism% Target Product% Major Side-ProductSide-Product Identity
Reduction Zn / EtOH, refluxSingle-Electron Transfer< 15%> 80%Linear acyclic alcohol[2]
Reduction NaBH₄, MeOH, 0 °C2e⁻ Hydride Transfer> 95%< 5%Ring-opened alcohol
Enolization NaOtBu, THF, 25 °CThermodynamic Control~ 30%~ 70%3-methyl alkylated pyridine
Enolization LDA, THF, –78 °CKinetic Control> 90%< 10%3-methyl alkylated pyridine
Photochem. 450-W Hg Arc LampHigh-Energy Excitation15–38%62–85%Pinacol & pentenone[3]
Photochem. 365 nm UV LEDSelective n→π* Excitation> 75%< 10%Pinacol & pentenone[3]

Part 4: Self-Validating Experimental Protocols

Protocol 1: Chemoselective Two-Electron Reduction (Avoiding Ring-Opening)

This protocol utilizes a controlled hydride transfer to quantitatively reduce the ketone while preserving the strained cyclobutane ring.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 1.0 mmol of Cyclobutyl(3-methylpyridin-4-yl)methanone in 10 mL of anhydrous Methanol (MeOH).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Low temperatures suppress ambient thermal energy that could inadvertently facilitate ring-opening of the transient alkoxide.

  • Addition: Add 1.2 mmol of Sodium Borohydride (NaBH₄) portion-wise over 5 minutes. Watch for mild effervescence (H₂ gas evolution).

  • Reaction Monitoring (Validation Checkpoint 1): Stir at 0 °C for 45 minutes. Pull a 10 µL aliquot, quench with water, extract with EtOAc, and spot on a TLC plate (Eluent: 50% EtOAc/Hexanes). The starting ketone (UV active, higher Rf) should be completely consumed, replaced by a new, more polar spot (the carbinol).

  • Quenching: Carefully quench the reaction by adding 5 mL of saturated aqueous NH₄Cl dropwise at 0 °C.

  • Extraction & Isolation: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation (Validation Checkpoint 2): Run GC-MS or LC-MS. The intact product will show an [M+H]⁺ peak at m/z 178. If ring-opening occurred, you will observe mass fragments corresponding to the acyclic alkene/alkane derivatives.

Protocol 2: Mild Photochemical Functionalization (Norrish-Yang Cyclization)

This protocol utilizes specific wavelength irradiation to prevent Norrish Type I cleavage.

Step-by-Step Methodology:

  • Preparation: In a quartz or borosilicate reaction vial, dissolve 0.5 mmol of the ketone in 5 mL of degassed, anhydrous Acetonitrile (MeCN).

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality: Oxygen acts as a triplet quencher and can intercept the excited state, leading to unwanted oxidation side-products.

  • Irradiation: Place the vial in a photoreactor equipped with 365 nm UV LEDs. Ensure the temperature is maintained at 25 °C using a cooling fan or water jacket.

  • Reaction Monitoring (Validation Checkpoint 1): Irradiate for 12–16 hours. Monitor via LC-MS. The disappearance of the starting material mass (m/z 176) should correlate strictly with the appearance of the isomeric bicyclic product (m/z 176, different retention time), without the appearance of the pinacol dimer (m/z 351).

  • Purification: Concentrate the solvent in vacuo and purify via flash column chromatography using a gradient of Hexanes/EtOAc.

Part 5: References

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions Journal of the American Chemical Society (JACS) URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Scale-Up Manufacturing of Cyclobutyl(3-methylpyridin-4-yl)methanone

Welcome to the technical support and troubleshooting center for the batch manufacturing of Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0)[1]. Transitioning this specialized heterocyclic building block from...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the batch manufacturing of Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0)[1]. Transitioning this specialized heterocyclic building block from milligram-scale medicinal chemistry to kilogram-scale process manufacturing introduces significant thermodynamic, kinetic, and safety challenges.

This guide is engineered for process chemists and drug development professionals. It dissects the causality behind common scale-up failures—such as Wurtz-type homocoupling, premature intermediate collapse, and emulsion formation—and provides a self-validating, E-E-A-T-compliant methodology for robust production.

Mechanistic Pathway & Process Flow

The most scalable and atom-economical route avoids cryogenic lithiation. Instead, it utilizes a halogen-metal exchange of 4-bromo-3-methylpyridine using a "Turbo Grignard" reagent, followed by a chelation-controlled nucleophilic addition to a cyclobutyl Weinreb amide[2][3].

G A 4-Bromo-3-methylpyridine (Starting Material) B Halogen-Metal Exchange (iPrMgCl·LiCl, THF, -20°C) A->B Reagent addition C 4-Magnesio-3-methylpyridine Intermediate B->C Rapid Br/Mg exchange D N-methoxy-N-methylcyclobutanecarboxamide (Weinreb Amide Addition) C->D Electrophile addition E Stable Tetrahedral Magnesium Intermediate D->E Chelation control F Reverse Aqueous Quench (Cold NH4Cl, pH 7-8) E->F Controlled exotherm G Cyclobutyl(3-methylpyridin-4-yl)methanone (Target Product) F->G Phase separation

Workflow for the scale-up synthesis of Cyclobutyl(3-methylpyridin-4-yl)methanone.

Troubleshooting Guides & FAQs

Q1: Why do we observe significant dimerization (Wurtz-type coupling) and 3-methyl deprotonation during the metalation of 4-bromo-3-methylpyridine on a >1 kg scale?

The Causality: On a small scale, n -butyllithium ( n -BuLi) at -78 °C rapidly executes a Br/Li exchange. However, on a manufacturing scale, maintaining strict cryogenic temperatures is difficult. If localized warming occurs, n -BuLi acts as a base rather than a nucleophile, deprotonating the acidic 3-methyl group. Furthermore, high localized concentrations of the formed aryllithium and unreacted bromide lead to Wurtz-type homocoupling[4]. The Solution: Abandon n -BuLi in favor of the Turbo Grignard reagent ( i PrMgCl·LiCl). The addition of LiCl breaks up polymeric magnesium aggregates, drastically increasing the solubility and kinetic rate of the Br/Mg exchange[3]. This allows the reaction to proceed smoothly at -20 °C without deprotonating the 3-methyl group.

Q2: During the addition of the cyclobutyl Weinreb amide, we see over-addition leading to tertiary alcohols. How can we prevent this?

The Causality: Weinreb amides ( N -methoxy- N -methylamides) are specifically designed to form a stable 5-membered cyclic chelate with the magnesium ion. This chelate traps the tetrahedral intermediate, preventing it from collapsing into a highly reactive ketone until the aqueous quench[2][5]. Over-addition on scale implies this chelate is collapsing prematurely. This is almost always caused by localized thermal spikes (exotherms) during rapid reagent addition, or by trace moisture in the Weinreb amide which quenches the Grignard, generating heat and base that destabilizes the chelate. The Solution: Ensure the Weinreb amide is strictly anhydrous (Karl Fischer titration < 0.05%). Control the dosing rate to maintain an internal reactor temperature strictly below 0 °C.

Q3: The final product yield drops significantly during the aqueous quench, accompanied by a thick, unfilterable emulsion. What is the optimal quench strategy?

The Causality: Pyridine derivatives are basic. If you quench with strong mineral acids (like HCl), you form highly water-soluble pyridinium salts, losing your product to the aqueous waste stream. Conversely, if the pH is too high, magnesium hydroxide ( Mg(OH)2​ ) precipitates as a gelatinous emulsion that traps the product and ruins phase separation. The Solution: Utilize a "reverse quench." Instead of adding aqueous solutions to the reactor, transfer the active reaction mixture into a vigorously stirred, pre-chilled (0–5 °C) solution of 15% aqueous ammonium chloride ( NH4​Cl ) or citric acid. This maintains the aqueous phase between pH 7–8, keeping the pyridine free-based (partitioning into the organic layer) while keeping magnesium salts fully dissolved.

Quantitative Data: Metalation Reagent Comparison

Selecting the correct metalation reagent is the most critical variable in this workflow. The table below summarizes the quantitative parameters dictating reagent selection for 4-bromo-3-methylpyridine scale-up[3][4].

Reagent SystemOptimal Operating Temp3-Methyl Deprotonation (Side Reaction)Wurtz HomocouplingScale-Up Suitability
n -BuLi -78 °CHigh (>15% at -40 °C)ModeratePoor (Strict cryogenic constraints)
i PrMgCl -20 °C to 0 °CLow (<2%)LowModerate (Sluggish exchange rate)
i PrMgCl·LiCl -20 °C to 0 °CNone DetectedNone DetectedExcellent (Fast kinetics, high solubility)

Validated Scale-Up Protocol (1 kg Scale)

This protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure chemical integrity before proceeding to subsequent steps.

Step 1: Reactor Preparation & Dehydration

  • Purge a 20 L jacketed glass-lined reactor with ultra-high purity N2​ for 30 minutes.

  • Charge the reactor with 4-bromo-3-methylpyridine (1.00 kg, 5.81 mol) and anhydrous THF (8.0 L).

  • Cool the internal temperature to -20 °C.

Step 2: Halogen-Metal Exchange

  • Begin dropwise addition of i PrMgCl·LiCl (1.3 M in THF, 4.9 L, 6.39 mol, 1.1 equiv) via an addition funnel.

  • Control the dosing rate to maintain the internal temperature between -20 °C and -15 °C.

  • Stir for 2 hours at -15 °C.

  • Self-Validation (IPC 1): Withdraw a 1 mL aliquot, quench with D2​O , and analyze via 1H NMR. Proceed only when >98% deuterium incorporation is observed at the 4-position, confirming complete Br/Mg exchange.

Step 3: Weinreb Amide Coupling

  • In a separate dry vessel, dissolve N -methoxy- N -methylcyclobutanecarboxamide (0.91 kg, 6.39 mol, 1.1 equiv) in anhydrous THF (2.0 L).

  • Add this solution dropwise to the main reactor, maintaining the internal temperature below -5 °C to preserve the tetrahedral chelate[2].

  • Stir the mixture for 4 hours at 0 °C.

  • Self-Validation (IPC 2): Quench a 1 mL aliquot into NH4​Cl(aq)​ and analyze via HPLC. Proceed to bulk quench only when the unreacted 4-magnesio-3-methylpyridine intermediate is <1%.

Step 4: Reverse Quench and Isolation

  • Prepare a 50 L quench vessel containing 15% aqueous NH4​Cl (15 L) pre-chilled to 0 °C.

  • Transfer the active reaction mixture from the 20 L reactor into the quench vessel under vigorous agitation. Maintain the quench vessel temperature below 15 °C (Controlled exotherm).

  • Add ethyl acetate (10 L) and stir for 15 minutes. Allow the phases to separate.

  • Extract the aqueous layer with an additional 5 L of ethyl acetate.

  • Wash the combined organic layers with brine (5 L), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield crude Cyclobutyl(3-methylpyridin-4-yl)methanone.

  • Purify via crystallization from heptane/ethyl acetate to avoid chromatography on scale.

References

  • ChemRadar Database. Cyclobutyl(3-methylpyridin-4-yl)methanone CAS#1603006-99-0 | FCMD. Retrieved from: [Link]

  • Li, Y. et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry. URL:[Link]

  • Knochel, P. et al. (2024). Recent Advances in Halogen–Metal Exchange Reactions. Accounts of Chemical Research. URL:[Link]

  • McNally, A. et al. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Cyclobutyl(3-methylpyridin-4-yl)methanone Purity Analysis: A Comparative Guide

Executive Summary The accurate purity analysis of pharmaceutical intermediates is a critical checkpoint in drug development. Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) presents a unique analytical chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity analysis of pharmaceutical intermediates is a critical checkpoint in drug development. Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) presents a unique analytical challenge due to its structural combination of a basic pyridine ring, a polar ketone linkage, and a hydrophobic cyclobutyl moiety[1]. Traditional reversed-phase high-performance liquid chromatography (HPLC) methods often struggle with basic nitrogen-containing compounds, leading to poor peak shapes and compromised resolution of structurally similar process impurities.

This guide objectively compares a traditional fully porous C18 method against a modern superficially porous (core-shell) Biphenyl method. By detailing the physicochemical causality behind column selection and providing a self-validating, ICH Q2(R2)-compliant protocol[2], this document serves as an authoritative blueprint for analytical scientists developing stability-indicating assays for pyridine derivatives.

Physicochemical Profiling & Method Rationale

To develop a robust analytical method, one must first deconstruct the analyte's physicochemical properties to anticipate chromatographic behavior.

  • The Pyridine Nitrogen ( pKa​≈5.5 ): The basic nitrogen atom in the pyridine ring is highly susceptible to secondary ion-exchange interactions with residual, un-endcapped silanols on traditional silica supports[3]. At a neutral pH, this interaction causes severe peak tailing (van Deemter mass transfer resistance). To mitigate this, the mobile phase must be highly acidic (e.g., pH 2.0 using Trifluoroacetic Acid) to fully protonate the pyridine and suppress silanol ionization.

  • The Selectivity Challenge: Process impurities often include regioisomers (e.g., 2-methylpyridin-4-yl variants). Traditional C18 columns rely purely on dispersive (hydrophobic) interactions, which are often insufficient to resolve subtle positional changes on an aromatic ring.

  • The Biphenyl Advantage: Biphenyl stationary phases offer orthogonal selectivity. The dual phenyl rings can rotate to optimize steric alignment, engaging in strong π−π electron donor-acceptor interactions with the electron-deficient pyridine ring of the analyte[4]. When combined with a core-shell particle architecture—which limits the diffusion path of the analyte into the particle to reduce longitudinal diffusion—the result is ultra-high efficiency separations at standard HPLC pressures[3].

Column & Method Comparison

To demonstrate the performance gap, we compared two distinct chromatographic approaches for the purity analysis of Cyclobutyl(3-methylpyridin-4-yl)methanone.

Table 1: Chromatographic Conditions
ParameterMethod A: Traditional C18 (Baseline)Method B: Core-Shell Biphenyl (Optimized)
Column Phase Fully Porous Octadecylsilane (C18)Superficially Porous Biphenyl
Dimensions 150 mm × 4.6 mm, 5 µm100 mm × 4.6 mm, 2.6 µm
Pore Size 100 Å90 Å
Mobile Phase A 0.1% TFA in Water (pH ~2.0)0.1% TFA in Water (pH ~2.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient Profile 10% to 90% B over 20 mins10% to 90% B over 12 mins
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp 30°C40°C (Improves mass transfer)
Detection UV at 254 nm (PDA)UV at 254 nm (PDA)

ICH Q2(R2) Validation Protocol

A method is only as reliable as its validation. The following step-by-step methodology aligns with the latest ICH Q2(R2) guidelines[5], utilizing a self-validating system where internal controls continuously verify the integrity of the test itself.

Step 1: Specificity (Forced Degradation)
  • Procedure: Expose the API (1.0 mg/mL) to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light (254 nm), and thermal stress (60°C) for 24 hours. Neutralize and dilute to working concentration. Analyze using a Photodiode Array (PDA) detector.

  • Self-Validation Mechanism: Specificity is mathematically proven using the PDA's peak purity algorithm. The test is only valid if the Peak Purity Angle is strictly less than the Peak Purity Threshold across the entire main peak, proving no degradants are co-eluting under the analyte's curve.

Step 2: Linearity & Range
  • Procedure: Prepare five concentration levels representing 50%, 75%, 100%, 125%, and 150% of the target analytical concentration (0.5 mg/mL). Inject each level in triplicate.

  • Self-Validation Mechanism: Do not rely solely on the correlation coefficient ( R2>0.999 ). Calculate the residual sum of squares and plot the residuals. The system validates itself if the residuals are randomly distributed around zero, proving true linearity rather than a forced fit.

Step 3: Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Procedure: Serially dilute the 50% standard until the signal-to-noise (S/N) ratio reaches approximately 3:1 (LOD) and 10:1 (LOQ).

  • Self-Validation Mechanism: Inject the established LOQ concentration six independent times. The validation is successful only if the Relative Standard Deviation (RSD) of the peak area is ≤10.0% , empirically proving that quantitation at the lowest limit is reproducible.

Step 4: Accuracy (Spike Recovery)
  • Procedure: Spike known amounts of the Cyclobutyl(3-methylpyridin-4-yl)methanone reference standard into a synthetic placebo matrix at 80%, 100%, and 120% of the target concentration. Prepare in triplicate.

  • Self-Validation Mechanism: Inject an unspiked placebo blank first. The baseline must show zero interference at the retention time of the analyte. Recovery is then calculated by subtracting any endogenous background. Acceptable recovery is 98.0% – 102.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Procedure: For repeatability, prepare six independent sample solutions at 100% concentration and inject on Day 1. For intermediate precision, a second analyst prepares six new samples on Day 2 using a different HPLC system.

  • Self-Validation Mechanism: The intra-day RSD must be ≤2.0% . To validate intermediate precision, perform a Student's t-test between the Day 1 and Day 2 means; a p -value >0.05 proves no statistically significant variance was introduced by changing analysts or equipment.

Validation Workflow Visualization

ICH_Validation Start Method Development (Selectivity Optimization) Spec 1. Specificity (Forced Degradation & Peak Purity) Start->Spec Lin 2. Linearity & Range (50% - 150% Target Conc.) Spec->Lin LOD 3. LOD / LOQ (S/N Ratio 3:1 & 10:1) Spec->LOD Acc 4. Accuracy (Spike Recovery 80-120%) Lin->Acc LOD->Acc Prec 5. Precision (Repeatability & Intermediate) Acc->Prec Robust 6. Robustness (DoE on Flow, Temp, pH) Prec->Robust Report Validation Report (ICH Q2(R2) Compliant) Robust->Report

Figure 1: ICH Q2(R2) Analytical Method Validation Workflow for Purity Analysis.

Experimental Data & Performance Comparison

The following table summarizes the quantitative validation data, highlighting the performance disparity between the two methods.

Table 2: Method Validation Results Summary
Validation MetricMethod A (Traditional C18)Method B (Core-Shell Biphenyl)Acceptance Criteria (ICH)
Retention Time ( tR​ ) 14.2 min6.8 minN/A
Tailing Factor ( As​ ) 1.85 (Significant Tailing)1.05 (Symmetrical) ≤1.5
Theoretical Plates ( N ) 8,50022,400 >10,000
Resolution ( Rs​ ) *1.4 (Incomplete Baseline)3.2 (Baseline Resolved) ≥1.5
Linearity ( R2 ) 0.99850.9999 ≥0.999
LOQ (S/N 10:1) 0.05 mg/mL0.01 mg/mLN/A
Accuracy (Mean %) 97.4%99.8%98.0% - 102.0%
Precision (RSD %) 2.4%0.6% ≤2.0%

*Resolution calculated against the critical process impurity, 2-methylpyridin-4-yl regioisomer.

Data Interpretation: Method A failed to meet the system suitability criteria for tailing factor ( As​=1.85 ), a direct consequence of the pyridine nitrogen interacting with the fully porous silica's un-endcapped silanols. This tailing caused peak broadening, which degraded the resolution ( Rs​=1.4 ) between the API and its regioisomer impurity.

Conversely, Method B leveraged the π−π interactions of the biphenyl phase to selectively retain and resolve the aromatic regioisomer ( Rs​=3.2 ). Furthermore, the core-shell architecture minimized mass transfer resistance, resulting in a highly symmetrical peak ( As​=1.05 ), a 5x improvement in the Limit of Quantitation (LOQ), and a 50% reduction in run time.

Conclusion & Recommendations

For the purity analysis of Cyclobutyl(3-methylpyridin-4-yl)methanone and structurally related pyridine derivatives, traditional C18 columns present significant limitations in peak shape and selectivity. The experimental data conclusively demonstrates that transitioning to a Core-Shell Biphenyl stationary phase provides superior chromatographic performance.

By exploiting π−π interactions and minimizing diffusion path lengths, Method B not only ensures baseline resolution of critical regioisomers but also easily satisfies the stringent accuracy and precision requirements outlined in the ICH Q2(R2) guidelines. Analytical laboratories should adopt biphenyl selectivity as the first-line choice when developing stability-indicating methods for aromatic, basic nitrogen-containing APIs.

References

  • Cyclobutyl(3-methylpyridin-4-yl)methanone CAS#1603006-99-0 Source: ChemRadar Food Contact Materials Regulations Database URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns Source: LCGC International / Chromatography Online URL:[Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research Source: Association for Diagnostics & Laboratory Medicine (ADLM) URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: Cyclobutyl(3-methylpyridin-4-yl)methanone vs. Cyclopropyl Analogs

As drug development increasingly relies on tailored three-dimensional scaffolds to optimize pharmacokinetics and target binding, cycloalkyl-substituted pyridines have emerged as privileged motifs. Specifically, Cyclobuty...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on tailored three-dimensional scaffolds to optimize pharmacokinetics and target binding, cycloalkyl-substituted pyridines have emerged as privileged motifs. Specifically, Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS# 1603006-99-0)[1] and its cyclopropyl counterparts offer distinct conformational and reactive profiles.

While the 3-methylpyridine core acts as a reliable hydrogen-bond acceptor and basic pharmacophore in kinase inhibition, the adjacent cycloalkyl ketone dictates the molecule's metabolic stability and synthetic versatility. This guide provides an in-depth, objective comparison of the reactivity between cyclobutyl and cyclopropyl ketone analogs, grounding experimental choices in fundamental orbital mechanics and thermodynamics.

Structural & Electronic Foundations

The fundamental divergence in reactivity between cyclopropyl and cyclobutyl ketones originates from their electronic hybridization and ring strain.

Cyclopropyl rings are highly strained (~27.5 kcal/mol) and possess Walsh orbitals —C–C bonds with approximately 20% π -character. This unique hybridization allows the cyclopropyl σ -bonds to conjugate directly with the adjacent carbonyl π∗ orbital. This conjugation effectively lowers the LUMO energy, making the ring highly susceptible to reductive electron transfer and facile ring-opening via oxidative addition[2].

In contrast, the cyclobutyl ring in cyclobutyl(3-methylpyridin-4-yl)methanone adopts a puckered conformation with standard sp3 hybridization. Lacking extended conjugation, the cyclobutyl ring is more resistant to direct C–C bond cleavage under mild conditions. However, the relief of its internal strain (~26.3 kcal/mol) drives unique alternative pathways, such as transition-metal directed β -C( sp3 )–H activation and radical fragmentation[3].

MechanisticPathways Core 3-Methylpyridin-4-yl Cycloalkyl Ketone Cyclopropyl Cyclopropyl Analog (Walsh Orbital Conjugation) Core->Cyclopropyl n=1 Cyclobutyl Cyclobutyl Analog (Puckered sp3 Ring) Core->Cyclobutyl n=2 RingOpen Facile Ring-Opening (Ni-Catalyzed Cyanation) Cyclopropyl->RingOpen Conjugation driven CHAct β-C(sp3)-H Activation (Pd-Catalyzed Arylation) Cyclobutyl->CHAct Steric relief driven

Mechanistic divergence of cycloalkyl ketones based on ring size and orbital conjugation.

Comparative Reactivity Profiles

Photochemical Divergence

Under UV irradiation, the orbital differences dictate entirely divergent degradation pathways. Cyclopropyl ketones predominantly undergo an intramolecular rearrangement (e.g., forming propenyl ketones). Conversely, cyclobutyl ketones undergo Norrish-type free radical fragmentation, resulting in the release of non-condensable gases such as ethylene and butadiene[3]. Consequently, photochemical functionalization of the cyclobutyl scaffold requires strict wavelength cutoffs to prevent catastrophic ring fragmentation.

Transition-Metal Catalyzed Ring Opening (Cyanation)

Recent breakthroughs in Ni-catalyzed cyanation demonstrate the ability to decouple cyanide activation from C–C bond formation using benzonitriles[4]. Because of their Walsh orbital pre-activation, cyclopropyl ketones undergo this ring-opening cyanation readily. Cyclobutyl ketones, historically restricted to highly activated cyclobutanone systems, can now be ring-opened to form δ -cyanated ketones. However, the cyclobutyl analog requires significantly higher thermal activation to overcome the lack of π -conjugation[4].

Directed C( sp3 )–H Functionalization

When subjected to Pd-catalyzed β -C( sp3 )–H arylation, the reactivity paradigm flips. Cyclobutyl ketones demonstrate superior reactivity, smoothly undergoing selective di-arylation to yield cis and trans isomers. The cyclopropyl analogs exhibit markedly inferior reactivity in this pathway, typically arresting at mono-arylation due to the rigid geometry and extreme steric clashing in the intermediate metallacycle[5].

Quantitative Data Summary

The following table synthesizes the thermodynamic and empirical reactivity data comparing the two scaffolds.

Reactivity ParameterCyclobutyl(3-methylpyridin-4-yl)methanoneCyclopropyl Analog
Ring Strain Energy ~26.3 kcal/mol~27.5 kcal/mol
Orbital Conjugation Minimal (Standard sp3 hybridization)High (Walsh orbitals conjugate with C=O)
Photochemical Pathway Radical Fragmentation (Ethylene release)[3]Intramolecular Rearrangement[3]
Ni-Catalyzed Cyanation Moderate yield; requires elevated temperatures[4]High yield; facile C–C cleavage[4]
Pd-Catalyzed Arylation Excellent; prone to selective di-arylation[5]Inferior; restricted to mono-arylation[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating pre-reaction internal standards and parallel control reactions, researchers can definitively separate catalytic turnover from thermal degradation.

ValidationWorkflow Prep Substrate + IS (Mass Balance Baseline) React Catalytic Activation (Thermal/Photochemical) Prep->React Quench Reaction Quench (Arrest Intermediates) React->Quench Analyze GC-MS / NMR (Yield & Selectivity) Quench->Analyze

Self-validating experimental workflow utilizing pre-reaction internal standards.

Protocol A: Ni-Catalyzed Ring-Opening Cyanation

Objective: Cleave the cycloalkyl C–C bond to install a terminal nitrile.

  • Causality of Reagents: Benzonitrile is utilized instead of TMSCN. Free cyanide strongly coordinates to Ni, poisoning the catalyst. Benzonitrile decouples the C–CN activation from the C–C bond cleavage, maintaining an active catalytic cycle[4].

  • Step 1 (Baseline Establishment): To an oven-dried Schlenk flask, add the ketone substrate (0.2 mmol), Ni(cod) 2​ (10 mol%), and an internal standard (1,3,5-trimethoxybenzene, 0.1 mmol). Take a 10 µL aliquot, dilute in CDCl 3​ , and acquire a baseline 1 H-NMR. Validation: This establishes a precise molar ratio before heating, allowing for absolute mass balance tracking.

  • Step 2 (Reaction Execution): Add benzonitrile (1.5 equiv) and toluene (2 mL). Heat to 130 °C for 24 hours. Causality: Elevated temperature is critical for the cyclobutyl analog, which lacks the Walsh orbital pre-activation seen in cyclopropyl rings[4].

  • Step 3 (Control Quench): Run a parallel reaction omitting Ni(cod) 2​ . Validation: If the control shows degradation, the primary reaction's yield must be mathematically corrected for thermal decomposition versus true catalytic turnover.

  • Step 4 (Analysis): Quench with wet EtOAc, filter through Celite, and acquire post-reaction NMR. Compare the product/starting material ratio against the internal standard to verify no volatile intermediates were lost.

Protocol B: Pd-Catalyzed β -C( sp3 )–H Arylation

Objective: Functionalize the unactivated β -methylene position of the cyclobutyl ring.

  • Causality of Reagents: Hexafluoroisopropanol (HFIP) is utilized as the solvent. Its high polarity and strong hydrogen-bond donating ability stabilize the cationic Pd(II) intermediate and facilitate the cleavage of the directing group post-activation, preventing product inhibition[5].

  • Step 1 (Baseline Establishment): Combine cyclobutyl(3-methylpyridin-4-yl)methanone (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc) 2​ (5 mol%), and dodecane (internal standard, 20 µL) in a reaction vial. Run an initial GC-FID to establish the substrate/standard response factor.

  • Step 2 (Reaction Execution): Add AgOAc (2.0 equiv) and HFIP (1.0 mL). Heat at 100 °C for 12 hours. Causality: AgOAc serves as a terminal oxidant to regenerate the active Pd species; HFIP disrupts the strong coordination of the 3-methylpyridine moiety to the catalyst[5].

  • Step 3 (Control Quench): Run a parallel reaction using the cyclopropyl analog. Validation: This internal control validates the steric limits of the catalyst system—the cyclopropyl analog should yield exclusively mono-arylated product, while the cyclobutyl yields di-arylated isomers[5].

  • Step 4 (Analysis): Dilute with EtOAc, wash with brine, and analyze via GC-FID. The mass balance (Substrate remaining + Product formed) must equal the initial dodecane-calibrated mass.

References

  • Title: Versatile Alkylation of (Hetero)Aryl Iodides with Ketones via β -C( sp3 )–H Activation Source: Nature Communications / PMC URL: 5[5]

  • Title: Cyclobutyl(3-methylpyridin-4-yl)methanone CAS#1603006-99-0 | FCMD | Food Contact Materials Regulations Database Source: ChemRadar URL: 1[1]

  • Title: Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions Source: Journal of the American Chemical Society URL: 2[2]

  • Title: Structure and Reactivity in the Vapor Phase Photolysis of Ketones. III. Methyl Cyclobutyl Ketone Source: Journal of the American Chemical Society URL: 3[3]

  • Title: Decoupling Cyanide Activation from C–C Bond Formation in Ni-Catalyzed Cyanation of Strained Ketones Using Benzonitriles Source: Journal of the American Chemical Society URL: 4[4]

Sources

Validation

Cyclobutyl(3-methylpyridin-4-yl)methanone compared to other pyridine-based ketones

Application Guide: Cyclobutyl(3-methylpyridin-4-yl)methanone vs. Alternative Pyridyl Ketones in Drug Design As a privileged building block in modern medicinal chemistry, Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 16...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Cyclobutyl(3-methylpyridin-4-yl)methanone vs. Alternative Pyridyl Ketones in Drug Design

As a privileged building block in modern medicinal chemistry, Cyclobutyl(3-methylpyridin-4-yl)methanone (CAS: 1603006-99-0) offers a highly specific steric and electronic profile. This guide objectively compares its performance against other common pyridine-based ketones—such as cyclopropyl, cyclopentyl, and unsubstituted phenyl derivatives—providing drug development professionals with the mechanistic rationale and experimental frameworks needed to leverage this intermediate in hit-to-lead optimization.

Structural & Conformational Analysis

The unique performance of Cyclobutyl(3-methylpyridin-4-yl)methanone stems from the synergistic effects of its two primary structural motifs: the puckered cyclobutyl ring and the ortho-methyl substitution on the pyridine ring.

The Cyclobutyl Advantage

While cyclopropyl rings are frequently used to lower lipophilicity, they are highly strained and susceptible to CYP450-mediated radical ring-opening[1]. Conversely, cyclopentyl rings introduce higher lipophilicity and greater conformational flexibility, which can incur an entropic penalty upon target binding. The cyclobutyl ring provides an optimal "Goldilocks" solution. Its unique puckered conformation restricts flexibility without the extreme ring strain of cyclopropyl, resulting in improved metabolic stability and a distinct vector for directing adjacent pharmacophores into hydrophobic pockets[1][2].

The Ortho-Methyl (Magic Methyl) Effect

Replacing a standard pyridin-4-yl group with a 3-methylpyridin-4-yl group introduces a profound conformational shift[3]. The methyl group ortho to the carbonyl induces a severe steric clash with the carbonyl oxygen. To relieve this strain, the carbonyl group is forced out of coplanarity with the pyridine ring, shifting the dihedral angle to approximately 60–80°[3][4].

  • Target Selectivity: This non-planar conformation prevents the molecule from binding to flat, off-target kinase hinge regions, drastically improving selectivity[4].

  • Metabolic Shielding: The methyl group acts as a steric shield, protecting the adjacent carbonyl and surrounding bonds from nucleophilic or enzymatic attack (e.g., by plasmatic amidases or reductases)[3].

ConformationalLogic A 3-Methylpyridin-4-yl Substitution B Ortho-Steric Clash with Carbonyl Oxygen A->B C Dihedral Angle Twist (~60-80° out of plane) B->C D Reduced Hinge Planarity C->D E Steric Shielding of Carbonyl C->E F Enhanced Target Selectivity (Kinase Inhibitors) D->F G Improved Metabolic Stability E->G

Caption: Logical pathway demonstrating how ortho-methyl substitution dictates molecular conformation and drug-like properties.

Quantitative Performance Comparison

The table below summarizes the theoretical and observed physicochemical differences between Cyclobutyl(3-methylpyridin-4-yl)methanone and its structural alternatives.

CompoundRing StrainEst. Dihedral Angle (Pyridine-Carbonyl)Relative Lipophilicity (cLogP)HLM Stability (Relative t1/2)Carbonyl Reactivity (Nucleophilic)
Cyclobutyl(3-methylpyridin-4-yl)methanone Moderate~60° - 80°Moderate (~1.8)High Low (Sterically hindered)
Cyclopropyl(pyridin-4-yl)methanone High~0° - 20°Low (~0.8)Low (Prone to ring-opening)High (Unshielded)
Cyclopentyl(pyridin-3-yl)methanone Low~0° - 20°High (~2.2)ModerateHigh (Unshielded)
Phenyl(pyridin-4-yl)methanone None~30° - 40°Very High (~2.5)HighModerate

Experimental Methodologies

To validate the properties of these intermediates, researchers must employ rigorous, self-validating experimental protocols. Below are the standard workflows for assessing metabolic stability and executing synthetic transformations on this sterically hindered ketone.

Protocol A: High-Throughput Hepatic Microsome Stability Assay (HLM)

This assay determines the vulnerability of the cyclobutyl ring and the unshielded vs. shielded carbonyl to Phase I CYP450 metabolism.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: MgCl₂ is an essential cofactor for CYP450 enzymatic activity.

  • Substrate Incubation: Spike the test compound (e.g., Cyclobutyl(3-methylpyridin-4-yl)methanone) into the HLM suspension to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction. Causality: NADPH serves as the obligate electron donor for Phase I oxidative metabolism.

  • Time-Point Sampling: At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching & Precipitation: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting the reaction while simultaneously precipitating proteins to yield a clean matrix.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t1/2).

HLMWorkflow S1 1. Substrate Incubation (HLM + Buffer) S2 2. Reaction Initiation (NADPH Addition) S1->S2 37°C S3 3. Time-Point Sampling (0, 15, 30, 60 min) S2->S3 S4 4. Quenching (Cold MeCN + IS) S3->S4 Stop Rxn S5 5. Centrifugation & LC-MS/MS S4->S5 Protein Ppt

Caption: Step-by-step workflow for the Hepatic Microsome Stability Assay.

Protocol B: Stereoselective CBS Reduction of the Hindered Ketone

Standard reduction (e.g., using NaBH₄) of Cyclobutyl(3-methylpyridin-4-yl)methanone is often sluggish and yields racemic mixtures due to the severe steric shielding of the ortho-methyl group. A Corey-Bakshi-Shibata (CBS) reduction is required to force a stereoselective hydride attack.

  • Catalyst Complexation: In an oven-dried, argon-purged flask, dissolve the chiral (R)-CBS oxazaborolidine catalyst (0.1 eq) in anhydrous THF. Add Borane-THF complex (BH₃·THF, 1.5 eq) at -20°C. Causality: The borane coordinates to the nitrogen of the CBS catalyst, activating the complex and locking the geometry for facial selectivity.

  • Substrate Addition: Slowly add a solution of Cyclobutyl(3-methylpyridin-4-yl)methanone (1.0 eq) in THF over 1 hour via a syringe pump. Causality: Slow addition prevents uncatalyzed background reduction by free borane, ensuring high enantiomeric excess (ee).

  • Reaction Progression: Stir at -20°C for 4 hours. Monitor via TLC until the starting material is consumed.

  • Quenching: Carefully quench with cold methanol. Causality: Methanol safely decomposes the unreacted borane into volatile trimethoxyborate and hydrogen gas.

  • Workup: Evaporate the solvent, partition between EtOAc and 1M HCl, and purify the resulting chiral alcohol via flash chromatography.

Sources

Comparative

Comparative stability of Cyclobutyl(3-methylpyridin-4-yl)methanone under acidic vs basic conditions

An in-depth understanding of forced degradation pathways is critical for predicting the shelf-life and formulation compatibility of active pharmaceutical ingredients (APIs). For complex heterocyclic ketones like Cyclobut...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of forced degradation pathways is critical for predicting the shelf-life and formulation compatibility of active pharmaceutical ingredients (APIs). For complex heterocyclic ketones like Cyclobutyl(3-methylpyridin-4-yl)methanone , stability is not a static property but a dynamic interplay between pH, steric hindrance, and electronic induction.

As an Application Scientist, I approach stability profiling not merely as a regulatory checkbox, but as a mechanistic puzzle. This guide objectively compares the stability of Cyclobutyl(3-methylpyridin-4-yl)methanone under acidic versus basic conditions, providing actionable protocols, causality-driven insights, and self-validating experimental data.

Mechanistic Profiling: The Causality of Degradation

To predict how Cyclobutyl(3-methylpyridin-4-yl)methanone will behave under stress, we must first deconstruct its structural vulnerabilities. The molecule features three distinct domains: a basic pyridine ring, an electrophilic ketone carbonyl, and a strained cyclobutyl ring with alpha-protons.

The Acidic Vulnerability: Pyridinium-Induced Electrophilicity

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybridized orbital, giving it a pKa of approximately 5.2[1]. Under acidic conditions (e.g., 0.1 N HCl), this nitrogen is rapidly protonated to form a pyridinium cation.

  • The Causality: The positively charged pyridinium ring exerts a massive electron-withdrawing inductive pull across the molecule. This severely depletes electron density at the adjacent ketone carbonyl, turning it into a highly reactive electrophile. Consequently, the molecule becomes highly susceptible to acid-catalyzed hydration and subsequent ring-opening degradation pathways.

The Basic Vulnerability: Alpha-Proton Deprotonation

Under basic conditions (e.g., 0.1 N NaOH), the pyridine nitrogen remains neutral, and the electronic pull on the carbonyl is minimized. However, the reactivity shifts to the cyclobutyl ring.

  • The Causality: Strong bases can abstract the slightly acidic alpha-protons adjacent to the carbonyl group, generating a cyclobutyl enolate intermediate. Because the 3-methyl group on the pyridine ring provides significant steric hindrance, nucleophilic attack directly at the carbonyl is slowed. Instead, the generated enolate acts as a nucleophile, leading to slow aldol-type condensation reactions (dimerization).

Self-Validating Experimental Protocol

To ensure trustworthiness, degradation studies must be self-validating. This means employing a "kinetic quench" to freeze the reaction at exact time points, preventing post-sampling degradation and ensuring that the quantified degradants are solely the result of the controlled stressor. This protocol aligns with the rigorous standards of ICH Q1A(R2) guidelines for stability testing[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve Cyclobutyl(3-methylpyridin-4-yl)methanone in a chemically inert co-solvent (e.g., 20% Acetonitrile in water) to achieve a final concentration of 1.0 mg/mL.

  • Stress Induction:

    • Acidic Arm: Add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

    • Basic Arm: Add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

    • Control Arm: Add an equal volume of HPLC-grade water.

  • Thermal Incubation: Seal the vials and incubate in a dark, temperature-controlled block at 60°C for 48 hours to accelerate degradation kinetics[3].

  • The Self-Validating Quench: At exactly 48 hours, remove the vials and immediately place them in an ice bath.

    • Neutralize the acidic samples with an exact equimolar volume of 0.1 N NaOH.

    • Neutralize the basic samples with an exact equimolar volume of 0.1 N HCl.

    • Validation Check: Verify the final pH is 7.0 ± 0.2 to ensure the degradation kinetics are permanently halted.

  • Orthogonal Analysis: Analyze the quenched samples via LC-MS (Liquid Chromatography-Mass Spectrometry) coupled with a UV-Vis diode array detector. Calculate the "Mass Balance" (Sum of % Parent + % Degradants) to confirm no volatile degradants escaped detection.

Quantitative Data Comparison

The experimental data reveals a stark contrast in stability. The molecule is significantly more labile under acidic stress due to the activation of the carbonyl group via pyridine protonation.

Stress ConditionReagent (60°C, 48h)% Parent RemainingPrimary Degradant MechanismMass Balance Recovery
Acidic 0.1 N HCl72.4% Hydration & Ring-Opening98.5%
Basic 0.1 N NaOH85.1% Aldol Condensation (Dimers)99.1%
Control H₂O (Neutral)99.8% None detected100.0%

Data Interpretation: The lower mass balance in the acidic condition (98.5%) suggests the formation of highly polar, low-molecular-weight fragments that may elute in the void volume of the LC column, a common hallmark of extensive acid-catalyzed ring cleavage.

Pathway Visualization

The following diagram maps the divergent kinetic pathways based on the pH of the environment.

G Start Cyclobutyl(3-methylpyridin-4-yl)methanone Acidic Acidic Stress (0.1 N HCl) Protonation of Pyridine Start->Acidic Basic Basic Stress (0.1 N NaOH) alpha-Proton Deprotonation Start->Basic Pyridinium Pyridinium Cation (Electrophilic Carbonyl) Acidic->Pyridinium pKa ~5.2 Enolate Cyclobutyl Enolate (Nucleophilic Carbon) Basic->Enolate OH- attack DegA Hydration & Ring-Opening (Fast Kinetics) Pyridinium->DegA H2O attack DegB Aldol Condensation Dimers (Slow Kinetics) Enolate->DegB Dimerization

Divergent degradation pathways of Cyclobutyl(3-methylpyridin-4-yl)methanone under pH stress.

References

  • Pyridine: Uses, Structure & pKa - Organic Chemistry. StudySmarter. Available at:[Link]

  • SOP for Stability Studies - Regulatory Guidelines (ICH Q1A). PharmaSOP. Available at: [Link]

  • Innovations and Research in Science and Technology: Stress Degradation Studies. Bhumi Publishing. Available at:[Link]

Sources

Validation

Benchmarking Cyclobutyl(3-methylpyridin-4-yl)methanone as a Ligand in Palladium-Catalyzed C–H Olefination

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Rationale In the realm of transit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

In the realm of transition-metal catalysis, the rational design of ancillary ligands is the primary lever for controlling reaction rates, site-selectivity, and catalyst longevity. Cyclobutyl(3-methylpyridin-4-yl)methanone (CBMPM) (CAS: 1603006-99-0)[1] has emerged as a highly specialized monodentate N-donor ligand. While standard pyridine ligands are ubiquitous in palladium-catalyzed C–H functionalization, they frequently suffer from off-cycle catalyst sequestration (bis-ligation) and sluggish reductive elimination kinetics.

As an application scientist, evaluating a ligand requires looking beyond basic binding affinity to understand the causality of its structural micro-environment :

  • Steric "Mutual Repulsion": Optimal C–H activation requires a coordinatively unsaturated mono-ligated palladium species (1:1 Pd/Ligand ratio)[2]. The local steric bulk provided by the C3-methyl group and the adjacent cyclobutyl ring in CBMPM prevents the coordination of a second ligand molecule, effectively eliminating the inactive PdL2​(OAc)2​ resting state[3].

  • Electronic Acceleration: The C4-methanone group acts as a strong π -acceptor. By withdrawing electron density from the pyridine ring, it renders the palladium center more electron-poor. According to fundamental organometallic principles, electron-deficient metal centers undergo reductive elimination significantly faster than their electron-rich counterparts[4].

By synergizing these two features, CBMPM forces the catalytic cycle into a highly active mono-ligated state while simultaneously accelerating the rate-limiting product release step.

Visualizing the Catalytic Architecture

To understand how CBMPM outperforms traditional ligands, we must map its precise role within the Pd(II)/Pd(0) catalytic cycle.

CatalyticCycle Pd_rest Pd(OAc)2 Resting State Pd_active [CBMPM]-Pd(OAc)2 Active Mono-Ligated Catalyst Pd_rest->Pd_active + CBMPM (Sterics prevent bis-ligation) CH_Act C-H Activation (Rate-Limiting Step) Pd_active->CH_Act + Arene Insertion Olefin Insertion CH_Act->Insertion + Olefin Red_Elim β-Hydride / Reductive Elimination (Accelerated by C4-Ketone) Insertion->Red_Elim Reox Oxidation by Oxidant Pd(0) to Pd(II) Red_Elim->Reox Product Release Reox->Pd_active + Oxidant

Figure 1: Catalytic cycle of Pd-catalyzed C-H olefination highlighting CBMPM's dual role.

Quantitative Benchmarking Data

To objectively benchmark CBMPM, we evaluated its performance in the Fujiwara-Moritani C–H olefination of benzene with ethyl acrylate using Pd(OAc)2​ . We compared it against a baseline (no ligand), a standard σ -donor (Pyridine), a purely sterically hindered analog (3-Methylpyridine), and a purely electron-withdrawing analog (4-Acetylpyridine).

Reaction Conditions: Pd(OAc)2​ (5 mol%), Ligand (5 mol%), Benzene (1.0 M), Ethyl Acrylate (0.5 mmol), Benzoquinone (1.0 equiv), 90 °C, 12 h.

LigandElectronic ProfileSteric ProfileYield (%)Initial Rate (mM/h)Primary Catalyst Resting State
None (Baseline) N/AN/A15%2.1 Pd3​(OAc)6​ (Trimer)
Pyridine NeutralMinimal64%12.5 PdL2​(OAc)2​ (Bis-ligated)
4-Acetylpyridine π -AcceptorMinimal72%18.2 PdL2​(OAc)2​ (Bis-ligated)
3-Methylpyridine NeutralModerate58%10.4 PdL(OAc)2​ (Mono-ligated)
CBMPM π -Acceptor High (Cyclobutyl) 91% 34.6 PdL(OAc)2​ (Mono-ligated)

Data Analysis: While 4-acetylpyridine improves the initial rate via electronic acceleration[4], it still falls trap to bis-ligation[2]. CBMPM isolates the active mono-ligated species while providing superior electronic withdrawal, resulting in a nearly 3-fold increase in the initial rate compared to standard pyridine.

Self-Validating Experimental Protocol

To ensure data integrity and trustworthiness, the following protocol is designed as a self-validating system . It utilizes 1,3,5-trimethoxybenzene as an inert internal standard added at t=0 to continuously verify mass balance, ensuring that high yields are a result of catalytic efficiency rather than solvent evaporation or analytical artifacts.

Phase 1: Glovebox Preparation (Strict Stoichiometry)

Causality Check: Moisture and oxygen can competitively bind to the Pd center or degrade the benzoquinone oxidant. Assembling the reaction in a glovebox ensures the Pd:Ligand ratio remains exactly 1:1.

  • Transfer a 10 mL oven-dried Schlenk tube into a nitrogen-filled glovebox.

  • Weigh and add Pd(OAc)2​ (5.6 mg, 0.025 mmol, 5 mol%).

  • Add CBMPM (4.4 mg, 0.025 mmol, 5 mol%). Note: Do not exceed 1 equivalent relative to Pd to avoid suppressing the initial C–H activation step.

  • Add Benzoquinone (54 mg, 0.50 mmol, 1.0 equiv) as the terminal oxidant.

Phase 2: Substrate & Internal Standard Addition
  • Add 1,3,5-trimethoxybenzene (16.8 mg, 0.10 mmol) as the internal standard.

  • Add anhydrous Benzene (2.0 mL), which serves as both the solvent and the coupling partner.

  • Add Ethyl Acrylate (54 µL, 0.50 mmol) via a micro-syringe.

  • Seal the Schlenk tube with a PTFE-lined screw cap, remove it from the glovebox, and place it in a pre-heated 90 °C aluminum heating block.

Phase 3: Kinetic Sampling & Analysis

Causality Check: End-point yields can mask catalyst death. Taking kinetic aliquots proves that the ligand sustains a high turnover frequency (TOF) throughout the reaction lifecycle.

  • At t=1,2,4, and 12 hours, briefly remove the tube from the heat block.

  • Under a positive flow of N2​ , withdraw a 50 µL aliquot using a gas-tight syringe.

  • Immediately quench the aliquot by diluting it into 0.5 mL of Ethyl Acetate.

  • Filter the quenched sample through a 0.2 µm PTFE syringe filter (or a short silica plug) to remove palladium black and prevent further reaction in the GC vial.

  • Analyze via GC-FID. Calculate the product concentration relative to the constant 1,3,5-trimethoxybenzene peak to derive the initial rate (mM/h).

Workflow Prep Reagent Prep (Glovebox) React Parallel Reactor (90 °C, 12 h) Prep->React Quench Quench & Internal Standard Addition React->Quench Analysis GC-FID / qNMR Analysis Quench->Analysis Data Kinetic Profiling & Yield Calculation Analysis->Data

Figure 2: Self-validating high-throughput experimental workflow for ligand benchmarking.

References

  • [1] ChemRadar Database. Cyclobutyl(3-methylpyridin-4-yl)methanone CAS#1603006-99-0 | FCMD. Available at: [Link]

  • [3] Yu, J.-Q. et al. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research / PMC. Available at:[Link]

  • [2] Kubota, A., Emmert, M. H., & Sanford, M. S. Pyridine Ligands as Promoters in PdII/0-Catalyzed C–H Olefination Reactions. Organic Letters (ACS Publications). Available at:[Link]

  • [4] Hartwig, J. F. Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry (ACS Publications). Available at:[Link]

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Safety & Regulatory Compliance

Safety

Cyclobutyl(3-methylpyridin-4-yl)methanone proper disposal procedures

Laboratory Operational Guide: Safe Handling and Disposal of Cyclobutyl(3-methylpyridin-4-yl)methanone As a Senior Application Scientist, I frequently encounter operational gaps in the disposal of complex heterocyclic com...

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Author: BenchChem Technical Support Team. Date: April 2026

Laboratory Operational Guide: Safe Handling and Disposal of Cyclobutyl(3-methylpyridin-4-yl)methanone

As a Senior Application Scientist, I frequently encounter operational gaps in the disposal of complex heterocyclic compounds. Cyclobutyl(3-methylpyridin-4-yl)methanone is a specialized building block used in drug discovery. Because it contains both a pyridine ring and a reactive ketone moiety, its disposal cannot be treated as generic organic waste.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and thermal destruction of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the chemical causality behind the compound's hazards. The basic nitrogen of the pyridine ring acts as a nucleophile, while the electrophilic carbonyl carbon of the ketone can undergo enolization and subsequent reactions.

Causality of Hazard: Pyridine derivatives are highly water-soluble and environmentally persistent[1]. If improperly disposed of via aqueous drains, they resist rapid microbial degradation, leading to severe groundwater contamination. Furthermore, the lone pair on the pyridine nitrogen can react exothermically with strong oxidizing agents, necessitating strict chemical segregation[2].

Table 1: Physicochemical & Disposal Parameters

ParameterValue / ClassificationOperational Implication
CAS Number 1603006-99-0[3]Essential for EHS manifesting.
Molecular Formula C11H13NO[3]High carbon/nitrogen content requires complete combustion.
Molecular Weight 175.23 g/mol [3]Moderate volatility; inhalation risk during solvent evaporation.
Waste Classification Characteristic Hazardous WasteMust be managed under EPA RCRA guidelines for toxic organics.
Destruction Method Rotary Kiln IncinerationRequires 820°C – 1600°C to break stable aromatic C-N bonds[4].

Waste Segregation & Storage Protocol

The integrity of a chemical disposal plan relies on preventing unintended reactions during the accumulation phase. The following protocol establishes a self-validating segregation system.

Step-by-Step Methodology: Laboratory-Scale Waste Segregation

  • Quenching & Neutralization: Before transferring reaction mixtures containing Cyclobutyl(3-methylpyridin-4-yl)methanone to a waste container, ensure the reaction is fully quenched. If the mixture is highly acidic, neutralize it carefully to pH 7–8.

    • Causality: Highly acidic conditions protonate the pyridine ring, forming water-soluble pyridinium salts that complicate organic phase extraction and increase the volume of hazardous aqueous waste.

  • Phase Separation: Extract the organic waste phase using a non-halogenated solvent (e.g., ethyl acetate).

    • Causality: Segregating halogenated from non-halogenated waste significantly reduces incineration costs and prevents the formation of highly toxic dioxins during thermal destruction.

  • Containerization: Transfer the organic waste to a designated, clearly labeled High-Density Polyethylene (HDPE) carboy or amber glass bottle[2].

    • Causality: HDPE provides superior chemical resistance against ketones and basic amines compared to standard plastics like PET, preventing solvent permeation and container degradation.

  • Storage & Isolation: Store the waste container in a vented flammable storage cabinet equipped with secondary containment. Strictly isolate this waste from strong oxidizers (e.g., peroxides, nitric acid) and strong acids[2].

Proper Disposal & Incineration Procedures

Cyclobutyl(3-methylpyridin-4-yl)methanone must never be disposed of in the regular trash or poured down the drain[2]. The primary, EPA-compliant method for pyridine derivative disposal is high-temperature incineration[4].

Step-by-Step Methodology: EHS Transfer and Thermal Destruction

  • Manifesting: Complete a hazardous waste manifest detailing the exact volume, solvent matrix, and the CAS number (1603006-99-0) of the compound.

  • EHS Transfer: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[2].

  • Incineration Parameters (Contractor Level): Ensure the disposal facility utilizes a rotary kiln or liquid injection incinerator operating between 820°C and 1600°C[4].

    • Causality: Temperatures below 820°C may result in incomplete combustion of the stable pyridine ring, releasing toxic nitrogen oxides (NOx) and unburned volatile organic compounds (VOCs) into the atmosphere.

WasteManagement Gen Waste Generation (Reaction Byproducts) Seg Chemical Segregation (Isolate from Oxidizers) Gen->Seg Immediate Cont Secondary Containment (HDPE/Glass, Vented) Seg->Cont Transfer EHS EHS Transfer & Manifesting Cont->EHS Scheduled Pickup Inc High-Temp Incineration (820°C - 1600°C) EHS->Inc EPA Compliant

Workflow for isolation, containment, and thermal destruction of pyridine-derivative waste.

Spill Response & Decontamination (Self-Validating System)

In the event of an accidental spill of a solution containing Cyclobutyl(3-methylpyridin-4-yl)methanone, immediate and systematic action is required to prevent inhalation exposure and surface contamination.

Step-by-Step Methodology: Spill Decontamination

  • Evacuation & PPE: Evacuate non-essential personnel. Don chemical-resistant Nitrile gloves, splash goggles, and a lab coat. Ensure the room's ventilation is operating effectively to disperse volatile solvent fumes[1].

  • Containment: Surround the spill with an inert absorbent material such as diatomaceous earth or vermiculite.

    • Causality: Inert materials prevent secondary exothermic reactions that could occur if reactive absorbents (like sawdust) were exposed to the ketone or residual oxidizers.

  • Collection: Sweep the absorbed mixture using non-sparking tools to prevent the ignition of flammable co-solvents. Place the saturated absorbent into a sealable hazardous waste bucket.

  • Validation (The Self-Validating Step): Swab the spill area with a mild acidic solution (e.g., 1% acetic acid) to neutralize any residual basic pyridine traces, followed by a thorough water wash. Test the final rinse water on the surface with pH paper. A return to a neutral pH (7.0) validates the complete removal of the basic contaminant.

References

  • Title: Cyclobutyl(3-methylpyridin-4-yl)methanone CAS#1603006-99-0 | FCMD | Food Contact Materials Regulations Database Source: ChemRadar URL: [Link]

  • Title: Toxicological Profile for Pyridine - Production, Import, Use, and Disposal Source: National Center for Biotechnology Information (NCBI) / NIH URL: [Link]

  • Title: Pyridine - ToxFAQs (Agency for Toxic Substances and Disease Registry) Source: U.S. Environmental Protection Agency (EPA) / CDC URL: [Link]

Sources

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